Pregn-4-ene-3,20-dione, 11,17,21-trihydroxy-, 21-acetate
Description
Structure
2D Structure
Properties
Key on ui mechanism of action |
Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. |
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CAS No. |
53187-58-9 |
Molecular Formula |
C23H32O6 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3/t16-,17-,18?,20+,21-,22-,23-/m0/s1 |
InChI Key |
ALEXXDVDDISNDU-PBSBYMMBSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Origin of Product |
United States |
Molecular Mechanisms of Action and Pharmacodynamics Research
Hydrocortisone (B1673445) acetate (B1210297), a synthetic corticosteroid, functions as a potent anti-inflammatory and immunosuppressive agent by mimicking the effects of endogenous cortisol. patsnap.compatsnap.com Its mechanism of action is rooted in its ability to modulate gene expression through interaction with glucocorticoid receptors (GR). patsnap.compatsnap.com
Glucocorticoid Receptor (GR) Binding and Activation
As a lipophilic molecule, hydrocortisone acetate readily diffuses across the cell membrane. patsnap.com In the cytoplasm, it binds to the glucocorticoid receptor, which is part of the steroid receptor superfamily. patsnap.comoup.com This binding event forms a hydrocortisone acetate-GR complex. patsnap.com
Intracellular Receptor Translocation Studies: Upon binding, the glucocorticoid receptor undergoes a conformational change, leading to its activation. patsnap.com The activated receptor-ligand complex then translocates from the cytoplasm into the cell nucleus. patsnap.compatsnap.comdrugbank.com This translocation is a critical step for the complex to exert its effects on gene transcription. patsnap.com Studies have shown that this process is facilitated by the exposure of nuclear localization signals on the receptor following ligand binding. oup.com
Conformational Changes in Receptor-Ligand Complexes: The binding of hydrocortisone acetate to the GR induces significant conformational changes in the receptor. patsnap.com These changes are crucial for the dissociation of chaperone proteins, such as heat shock proteins, and the subsequent nuclear translocation. nih.gov Molecular dynamics simulations have revealed that the flexibility of residues within the ligand-binding domain (LBD) of the GR allows it to accommodate various ligands, including hydrocortisone acetate, and adopt an active conformation. nih.gov This altered conformation is essential for the receptor's interaction with DNA and other regulatory proteins. nih.govnih.gov
Genomic and Non-Genomic Signaling Pathways Elucidation
The activated hydrocortisone acetate-GR complex influences cellular activity through both genomic and non-genomic pathways. frontiersin.org
Modulation of Gene Transcription via Glucocorticoid Response Elements (GREs): The primary mechanism of action for hydrocortisone acetate is genomic, involving the direct regulation of gene transcription. patsnap.com Once in the nucleus, the hydrocortisone acetate-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. patsnap.compatsnap.comdrugbank.com This binding can either enhance or suppress the transcription of these genes. patsnap.comnih.gov For instance, the complex can upregulate the expression of anti-inflammatory proteins. patsnap.com
Interference with Transcription Factors (e.g., NF-κB Pathway Inhibition): Hydrocortisone acetate also exerts its anti-inflammatory effects by interfering with pro-inflammatory transcription factors, most notably the nuclear factor-kappa B (NF-κB) pathway. patsnap.com It can inhibit NF-κB activation by promoting the synthesis of its inhibitor, IκBα, which sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus. patsnap.comclinicaleducation.org By inhibiting NF-κB, hydrocortisone acetate effectively blocks the transcription of a wide array of pro-inflammatory genes. patsnap.comclinicaleducation.orgnih.gov
Regulation of Pro-inflammatory Gene Expression: A major consequence of hydrocortisone acetate's action is the downregulation of pro-inflammatory gene expression. patsnap.com This includes genes encoding for cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules. patsnap.comnih.gov By suppressing the production of these inflammatory mediators, hydrocortisone acetate reduces the recruitment and activation of immune cells at sites of inflammation. patsnap.comdrugbank.com
Data Tables
Table 1: Key Molecular Interactions of Hydrocortisone Acetate
| Interaction | Description | Key Outcomes |
| Glucocorticoid Receptor (GR) Binding | Hydrocortisone acetate binds to the cytoplasmic GR. patsnap.comdrugbank.com | Formation of an activated receptor-ligand complex. patsnap.com |
| Nuclear Translocation | The activated complex moves into the cell nucleus. patsnap.compatsnap.com | Enables interaction with DNA and transcription factors. patsnap.com |
| GRE Binding | The complex binds to Glucocorticoid Response Elements on DNA. patsnap.comdrugbank.com | Modulation (activation or repression) of target gene transcription. patsnap.com |
| NF-κB Inhibition | Increases the expression of IκBα, the inhibitor of NF-κB. patsnap.comclinicaleducation.org | Prevents translocation of NF-κB to the nucleus, inhibiting pro-inflammatory gene expression. patsnap.comclinicaleducation.org |
Table 2: Effects of Hydrocortisone Acetate on Gene Expression
| Gene Category | Effect of Hydrocortisone Acetate | Examples of Affected Genes/Proteins |
| Anti-inflammatory Genes | Upregulation | Lipocortin-1 (Annexin A1), Interleukin-10 patsnap.comdrugbank.com |
| Pro-inflammatory Genes | Downregulation | Cytokines (IL-1β, IL-6, TNF-α), Chemokines, Adhesion Molecules patsnap.comnih.govnih.gov |
| Immune Response Genes | Inhibition of Transcription | Genes involved in T-lymphocyte proliferation and activity. patsnap.com |
Interference with Transcription Factors (e.g., NF-κB Pathway Inhibition)
Cellular and Subcellular Effects Research
Hydrocortisone acetate, a synthetic ester of the endogenous glucocorticoid cortisol, exerts profound effects at the cellular and subcellular levels. nih.gov Its actions are primarily mediated through its interaction with the glucocorticoid receptor (GR), leading to a cascade of genomic and non-genomic events that modulate various cellular processes. patsnap.compatsnap.com This article delves into the specific cellular and subcellular effects of hydrocortisone acetate, focusing on its role in apoptosis induction in leukocytes, its influence on cellular metabolism, and the mechanisms that underpin its immunosuppressive activities.
Investigation of Apoptosis Induction in Leukocytes
A significant component of the immunosuppressive effect of hydrocortisone acetate is its ability to induce programmed cell death, or apoptosis, in various leukocyte populations, including lymphocytes and monocytes. patsnap.comnih.gov This process is crucial for regulating the immune response and preventing excessive inflammation. patsnap.com
Research has shown that glucocorticoids like hydrocortisone can induce apoptosis in human monocytes in a dose-dependent manner. aai.org For instance, studies have demonstrated that hydrocortisone at a concentration of 3 x 10-5 M significantly induces apoptosis in monocytes. aai.org This effect is believed to be a key mechanism through which glucocorticoids exert their anti-inflammatory properties. aai.org The induction of apoptosis in activated immune cells helps to resolve inflammation and limit tissue damage. aai.org
The process of apoptosis in leukocytes is multifaceted. In some studies, apoptosis in thymocytes was induced by hydrocortisone for subsequent investigation of macrophage activity. aai.org The binding of hydrocortisone acetate to the glucocorticoid receptor initiates a signaling cascade that can lead to the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov Furthermore, glucocorticoids can influence the expression of pro- and anti-apoptotic proteins, tipping the cellular balance towards death. nih.gov Interestingly, some research suggests that cortisone (B1669442), a metabolite of cortisol, can counteract the apoptosis-inducing effect of cortisol in peripheral-blood mononuclear cells, indicating a complex regulatory network. nih.gov
Influence on Cellular Metabolism at a Molecular Level
Hydrocortisone acetate significantly influences cellular metabolism, reflecting the broader metabolic roles of endogenous cortisol. patsnap.com Its effects are widespread, impacting glucose, protein, and lipid metabolism to ensure energy availability, particularly during times of stress. patsnap.compatsnap.com
At the molecular level, hydrocortisone acetate modulates the expression of key metabolic enzymes and transporters. For example, research in rats has shown that hydrocortisone acetate can induce the expression of tyrosine aminotransferase (TAT) in the liver, an enzyme involved in amino acid metabolism. nih.gov This induction is transient, with TAT mRNA levels increasing within 4-6 hours of administration. nih.gov
Regarding glucose metabolism, hydrocortisone acetate can have rapid effects. Studies in healthy men have shown that an intravenous bolus of hydrocortisone can enhance the first-phase insulin (B600854) secretion in response to a glucose load, leading to lower plasma glucose levels in the initial hours. nih.gov This suggests a direct, potentially non-genomic, effect on pancreatic beta-cells. nih.gov However, the long-term effects of glucocorticoids on glucose metabolism are more complex and can lead to hyperglycemia. drugbank.com In immune cells, hydrocortisone has been shown to decrease glucose metabolism in macrophages. asm.org
Furthermore, research has indicated that glucocorticoids can affect mitochondrial function. Studies on isolated rat brain mitochondria have shown that hydrocortisone, among other glucocorticoids, can decrease the respiration control ratio by inhibiting Complex V activity and altering proton fluxes across the inner mitochondrial membrane. mdpi.com In fetal sheep, cortisol infusion was found to increase mitochondrial content but decrease Complex I-linked respiration in the cerebellum, highlighting region-specific effects on brain energy metabolism. cam.ac.uk
Mechanisms Underlying Immunosuppressive Activities
The immunosuppressive properties of hydrocortisone acetate are central to its therapeutic use and stem from a combination of the mechanisms discussed above, as well as other direct and indirect actions on the immune system. nih.govwikipedia.org
A primary mechanism is the modulation of gene expression. patsnap.comdrugbank.com Upon binding to the glucocorticoid receptor, the hydrocortisone-receptor complex translocates to the nucleus and interacts with glucocorticoid response elements (GREs) on the DNA. patsnap.com This interaction can either activate or repress the transcription of target genes. patsnap.compatsnap.com
Key immunosuppressive actions include:
Inhibition of Pro-inflammatory Cytokines: Hydrocortisone acetate suppresses the genes that code for numerous pro-inflammatory cytokines, such as Interleukin-1 (IL-1), IL-2, IL-6, and Tumor Necrosis Factor-alpha (TNF-alpha). drugbank.com The reduction in IL-2 production is particularly significant as it limits the proliferation of T-lymphocytes. drugbank.com
Suppression of Cell-Mediated Immunity: By inhibiting cytokine production and T-cell proliferation, hydrocortisone acetate effectively dampens cell-mediated immunity. drugbank.com It also reduces the activity of other immune cells like T-lymphocytes. patsnap.com
Inhibition of Inflammatory Mediators: Hydrocortisone acetate promotes the synthesis of lipocortin-1 (also known as annexin-1). nih.govdrugbank.com Lipocortin-1 inhibits the enzyme phospholipase A2, which is responsible for releasing arachidonic acid from cell membranes. nih.gov This, in turn, blocks the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. nih.govpatsnap.com
Interference with Transcription Factors: Hydrocortisone acetate can interfere with the activity of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). patsnap.compatsnap.com It promotes the production of the inhibitor of NF-κB (IκB), which prevents NF-κB from entering the nucleus and activating inflammatory genes. patsnap.com
These molecular actions translate into a broad suppression of the immune response, making hydrocortisone acetate an effective agent for managing inflammatory and autoimmune conditions. patsnap.com
Table of Key Research Findings on Hydrocortisone Acetate's Cellular Effects
| Cellular Process | Key Finding | Model System | Reference |
|---|---|---|---|
| Apoptosis | Induces apoptosis in monocytes in a dose-dependent manner. | Human Monocytes | aai.org |
| Apoptosis | Used to induce apoptosis in thymocytes for experimental studies. | Mouse Thymocytes | aai.org |
| Metabolism | Transiently induces tyrosine aminotransferase (TAT) gene expression. | Rat Liver | nih.gov |
| Metabolism | Enhances first-phase insulin secretion in response to glucose. | Healthy Men | nih.gov |
| Metabolism | Decreases glucose metabolism. | Mouse Macrophages | asm.org |
| Metabolism | Decreases mitochondrial respiration control ratio. | Rat Brain Mitochondria | mdpi.com |
| Immunosuppression | Inhibits genes for pro-inflammatory cytokines (IL-1, IL-2, etc.). | General Mechanism | drugbank.com |
| Immunosuppression | Promotes synthesis of lipocortin-1 to inhibit prostaglandins. | General Mechanism | nih.gov |
| Immunosuppression | Interferes with NF-κB signaling pathway. | General Mechanism | patsnap.com |
Synthesis and Biotransformation Pathways
Chemical Synthesis Methodologies
The chemical synthesis of hydrocortisone (B1673445) acetate (B1210297), a prominent corticosteroid, involves intricate multi-step processes starting from various steroid precursors. Research has focused on optimizing these pathways for yield, purity, and sustainability.
The most direct chemical synthesis of hydrocortisone acetate involves the esterification of hydrocortisone. This is typically achieved by reacting hydrocortisone with acetic anhydride. google.comchemicalbook.com The reaction mechanism often utilizes a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), which facilitates the acetylation of the C21-hydroxyl group of hydrocortisone. google.com A notable advantage of this specific method is the ability to perform the reaction without an additional solvent, simplifying the process. google.com Historically, pyridine (B92270) was widely used as both a solvent and a catalyst for this transformation. chemicalbook.compatsnap.com
More complex syntheses start from earlier steroid intermediates. For instance, a multi-step pathway begins with an intermediate known as Pu's oxide, derived from traditional cortisone (B1669442) acetate synthesis. google.com This process involves a sequence of reactions including ketalation, reduction, hydrolysis, iodination, and finally, acetylation to yield hydrocortisone acetate. google.com Another established starting material is diosgenin, a natural sapogenin, which can be converted into 16-dehydropregnenolone (B108158) acetate (16-DPA). researchgate.net From 16-DPA, a series of chemical transformations, including epoxidation and oxidation, leads to intermediates that can be further processed into hydrocortisone. researchgate.net The synthesis can also commence from androstendione (AD), where the C17-side chain is introduced through steps like etherification protection and a Wittig reaction to create the intermediate pregn-4-ene-17α,21-dihydroxy-3,20-dione-21-acetate. researchgate.net
A common reaction sequence involves the transformation of cortisone acetate. A key step is the stereoselective reduction of the C-3 carbonyl group of 5β-dihydrocortisone acetate using lithium tri-tert-butoxyaluminum hydride to produce 3α-5β-tetrahydrocortisone acetate. tandfonline.com The synthesis of prednisone (B1679067), a related steroid, from dihydrocortisone acetate involves dibromination followed by dehydrobromination. mdpi.com Similarly, prednisolone (B192156) acetate can be synthesized from 21-acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione through dibromination and subsequent dehydrobromination. mdpi.com
| Starting Precursor | Key Reactions | Intermediate/Final Product | Reference |
|---|---|---|---|
| Hydrocortisone | Acetylation with Acetic Anhydride | Hydrocortisone Acetate | google.comchemicalbook.com |
| Pu's Oxide | Ketalation, Reduction, Hydrolysis, Iodination, Acetylation | Hydrocortisone Acetate | google.com |
| Diosgenin | Conversion to 16-DPA, Epoxidation, Oxidation | Hydrocortisone Intermediates | researchgate.net |
| Androstendione (AD) | Etherification, Wittig Reaction, Oxidation | Pregn-4-ene-17α,21-dihydroxy-3,20-dione-21-acetate | researchgate.net |
| Cortisone Acetate | Reduction of C-3 carbonyl | 3α-5β-Tetrahydrocortisone Acetate | tandfonline.com |
Catalysis is fundamental to modern steroid synthesis, enabling high selectivity and efficiency. nih.gov Transition-metal-catalyzed reactions are particularly significant for creating and modifying the steroid framework. acs.org For instance, palladium-catalyzed coupling reactions, such as the Heck reaction, are used for generating new carbon-carbon bonds on the steroidal skeleton. acs.org
The introduction of oxygenated functions into the steroid nucleus is a critical aspect of synthesis and is often achieved through catalytic oxidation. researchgate.net Cytochrome P450 (P450) enzymes are major catalysts in steroid metabolism and their mechanisms are studied to develop synthetic counterparts. mdpi.com These enzymes can perform complex C-C bond scissions and hydroxylations. mdpi.com For example, the synthesis of 9-α-fluorohydrocortisone acetate, a compound with significantly enhanced biological activity, highlights the importance of selective synthesis. cas.cn
Stereoselectivity is crucial, especially at key positions like C-11. The introduction of the 11β-hydroxyl group is a major synthetic challenge because the C-11 position lacks adjacent activating functional groups. google.comgoogle.com While biological catalysis often excels here, chemical methods have been developed. google.comgoogle.com One approach involves the reduction of a C-11 ketone, as seen in the conversion of cortisone acetate to hydrocortisone acetate, which requires a stereoselective reducing agent like potassium borohydride (B1222165) to achieve the desired 11β-hydroxy configuration. google.comgoogle.com The development of chiral palladium catalysts has also been explored for optimizing intramolecular cyclizations in steroid synthesis. umich.edu
The environmental impact and economic viability of steroid synthesis are major drivers of research. mdpi.comhilarispublisher.com Traditional methods often rely on toxic reagents and solvents, generating significant hazardous waste. patsnap.com The classic pyridine method for preparing hydrocortisone acetate, for example, uses a toxic solvent that is difficult to recycle, leading to environmental pollution. patsnap.com
Consequently, there is a strong push towards developing "green" and economically sound processes. Research focuses on replacing hazardous solvents with less toxic alternatives, such as using C3-C5 fat ketones instead of pyridine, which can reduce pollution and improve yields to over 95%. patsnap.com Another innovative approach eliminates the need for a solvent altogether by using 4-dimethylaminopyridine (DMAP) as a catalyst for the direct reaction between hydrocortisone and acetic anhydride. google.com This solvent-free method not only avoids the generation of large volumes of industrial wastewater but also improves the production capacity of reaction vessels. google.com
Catalytic Oxidation and Stereoselective Syntheses
Microbial Biotransformation for Hydrocortisone Acetate Production
Microbial biotransformation offers a powerful and environmentally friendly alternative to purely chemical synthesis for producing steroid drugs. davidmoore.org.uk These processes leverage the high regio- and stereo-specificity of microbial enzymes to perform challenging chemical reactions under mild conditions. davidmoore.org.uknih.gov
The enzymatic conversion of steroids involves a variety of reactions, with hydroxylation and dehydrogenation being particularly important for producing corticosteroids. nih.gov The introduction of a hydroxyl group at a specific, chemically inaccessible position on the steroid molecule is a key advantage of biocatalysis. ekb.eg The 11β-hydroxylation is a critical step in the synthesis of hydrocortisone and its derivatives. ekb.egnih.gov This reaction converts cortexolone (Reichstein's Substance S) into hydrocortisone. nih.gov
Another crucial enzymatic reaction is Δ1-dehydrogenation, which introduces a double bond between the C1 and C2 atoms of the steroid's A ring. nih.govoup.com This conversion of hydrocortisone to prednisolone, or cortisone to prednisone, significantly enhances the anti-inflammatory activity of the drug. mdpi.com The enzymes responsible are typically 3-ketosteroid-Δ1-dehydrogenases (KstDs). mdpi.com Studies have focused on optimizing these enzymatic processes by adjusting conditions like pH, temperature, and the use of co-solvents or artificial electron acceptors like menadione (B1676200) (vitamin K3) to enhance reaction rates. nih.govoup.commdpi.com
Several microbial strains have been extensively studied for their ability to perform specific and efficient steroid transformations.
Arthrobacter simplex (now reclassified as Pimelobacter simplex) is renowned for its potent Δ1-dehydrogenase activity. nih.govoup.comcapes.gov.br It is widely used to convert hydrocortisone into prednisolone and cortisone acetate into prednisone acetate. mdpi.comnih.govcapes.gov.brnih.gov Research has demonstrated that immobilizing A. simplex cells, for instance in calcium polygalacturonate gel, allows for repeated batchwise bioconversions with high efficiency and operational stability. nih.govoup.com In some reactor setups, a 90% conversion of the substrate can be achieved in just 15 minutes. nih.govoup.com The biotransformation kinetics can be further enhanced by using a liposomal medium, which facilitates steroid entrapment and leads to faster and higher conversions compared to aqueous systems. capes.gov.br
Curvularia lunata (also known as Cochliobolus lunatus) is primarily used for its highly specific 11β-hydroxylase enzyme. ekb.egnih.govresearchgate.netdntb.gov.ua This fungus can efficiently introduce a hydroxyl group at the 11β-position of the steroid nucleus, a key step in producing hydrocortisone from precursors like cortexolone. nih.govresearchgate.net Studies have investigated optimizing the fermentation conditions, such as media composition, pH, and the use of surfactants, to maximize the bioconversion efficiency. ekb.eg For example, the transformation of progesterone (B1679170) by C. lunata can yield both cortexolone and hydrocortisone (cortisol). ekb.eg Combining the capabilities of different microbes, such as using immobilized A. simplex and C. lunata in a two-step process, allows for the complete bioconversion of cortexolone into prednisolone. mdpi.com
| Microbial Strain | Key Enzyme/Reaction | Substrate | Product | Key Findings/Yield | Reference |
|---|---|---|---|---|---|
| Arthrobacter simplex | Δ1-Dehydrogenase | Hydrocortisone | Prednisolone | Up to 90% conversion in 15 min with immobilized cells. | nih.govoup.com |
| Arthrobacter simplex | Δ1-Dehydrogenase | Cortisone Acetate | Prednisone Acetate | Widely described biotransformation. | nih.govnih.gov |
| Arthrobacter simplex | Δ1-Dehydrogenase | 16α-hydroxyhydrocortisone | 16α-hydroxyprednisolone | Up to 93.9% conversion in 24 hours. | nih.gov |
| Curvularia lunata | 11β-Hydroxylase | Cortexolone (Reichstein's S) | Hydrocortisone | Key industrial biotransformation for hydrocortisone production. | nih.govresearchgate.net |
| Curvularia lunata | 11β-Hydroxylase | Progesterone | Cortexolone and Hydrocortisone | Bioconversion efficiency increased to 68.64% with surfactants. | ekb.eg |
| A. simplex & S. roseochromogenes (Coupled) | Dehydrogenation & 16α-hydroxylation | Hydrocortisone | 16α-hydroxyprednisolone | 68.8% maximum yield in 120 hours. | nih.gov |
Pharmacokinetic Research Methodologies
Absorption Mechanisms and Permeation Studies
The absorption of hydrocortisone (B1673445) acetate (B1210297) is a key determinant of its efficacy and is studied through various models that mimic its application on different body surfaces.
In Vitro Membrane Permeation Studies (e.g., Franz Diffusion Cells)
In vitro permeation studies are fundamental for assessing the release and penetration characteristics of hydrocortisone acetate from various topical formulations. The Franz diffusion cell is a standard and widely used apparatus for these studies. informahealthcare.comjfda-online.com This system consists of a donor compartment, where the formulation is applied, and a receptor compartment, containing a medium that mimics physiological conditions. These two chambers are separated by a membrane. informahealthcare.com
Various types of membranes are employed to simulate biological barriers. These include synthetic membranes like cellulose (B213188) acetate and Strat-M®, as well as biological membranes such as animal skin (e.g., mouse or pig ear skin) and human cadaver skin. nih.govnih.govmdpi.com For instance, studies have utilized cellulose acetate membranes to evaluate the release of hydrocortisone from creams, ointments, and lotions. nih.gov The choice of membrane is critical, as it can significantly influence the permeation results. For example, hydrocortisone acetate was found not to diffuse through cellulose or silicone membranes into a propylene (B89431) glycol receptor phase in one particular study. core.ac.uk
The experimental setup typically involves maintaining a constant temperature, often 32°C, to simulate skin surface temperature. jfda-online.com Samples are withdrawn from the receptor fluid at predetermined time intervals and analyzed, often using High-Performance Liquid Chromatography (HPLC), to quantify the amount of drug that has permeated the membrane. informahealthcare.com
Research has shown that the permeation of hydrocortisone through membranes like EpiDerm™, mouse skin, and synthetic nylon is highest with gel formulations. nih.gov One study reported that the 24-hour release of hydrocortisone from a gel was significantly greater than from cream formulations. nih.gov The permeability coefficient of hydrocortisone from a gel formulation through a synthetic membrane was calculated to be 7.8 x 10⁻³ cm/hour. researchgate.net The validation of the Franz diffusion cell system itself is crucial to ensure the reproducibility and reliability of the permeation data obtained. researchgate.net
Table 1: Example of Hydrocortisone Permeation from Different Formulations Using Franz Cells
| Formulation Type | Membrane | 24-Hour Permeation (µg/cm²) |
|---|---|---|
| Gel | EpiDerm™ (pre-washed) | 198 ± 32 |
| Gel | Mouse Skin (pre-washed) | 746.32 ± 12.43 |
| Gel | Synthetic Nylon | 1882 ± 395.18 |
| Creams | Synthetic Nylon | 145–200 |
Data sourced from a study comparing various over-the-counter hydrocortisone products. nih.gov
Dermal and Transdermal Absorption Investigations
Investigating the dermal and transdermal absorption of hydrocortisone acetate is crucial for understanding its local and potential systemic effects. Following topical application, the compound diffuses through the skin via both transepidermal (across the stratum corneum) and transfollicular (through hair follicles) routes. medsafe.govt.nz The extent of absorption is influenced by several factors, including the anatomical site of application, the condition of the skin (e.g., inflammation increases absorption), and the use of occlusive dressings. medsafe.govt.nznafdac.gov.ngmedicines.org.uk
Animal models, such as pigs and rats, are often used in preclinical studies to assess dermal absorption. nih.govresearchgate.net For example, excised pig ear skin is a common model used in Franz diffusion cells to study the permeation of hydrocortisone acetate from different formulations. nih.gov Studies have also utilized human models, including in vivo studies on connective tissue and in vitro studies using human cadaver skin. mdpi.comnih.govresearchgate.net
The vehicle or formulation base plays a significant role in the absorption of hydrocortisone acetate. nih.gov Research has demonstrated that different formulations, such as ointments, creams, and gels, can lead to markedly different penetration properties. nih.govresearchgate.net For instance, hydrophilic and hydrophobic microemulsions have been shown to promote the absorption of hydrocortisone acetate, whereas gels and ointments may minimize it. nih.gov In one study, a liposome-based gel formulation showed a greater drug amount and release rate compared to a conventional gel. researchgate.net
The use of phonophoresis, which involves using ultrasound to enhance drug delivery, has been investigated for hydrocortisone acetate. However, studies have yielded conflicting results, with some showing increased tissue levels in animal models, while others found no significant increase in absorption in human connective tissue. nih.govoup.com
Rectal Absorption Research in Experimental Models
The rectal absorption of hydrocortisone acetate is relevant for its use in treating local inflammatory conditions of the anorectum, such as ulcerative colitis. wikidoc.orgresearchgate.net Research in this area often involves both healthy volunteers and patients with inflammatory bowel disease to understand how the disease state affects drug absorption. researchgate.netnih.gov
To accurately measure the absorption of rectally administered hydrocortisone acetate, endogenous hydrocortisone production is typically suppressed by the prior administration of a potent corticosteroid like dexamethasone (B1670325). researchgate.netnih.govresearchgate.net Plasma levels of hydrocortisone are then measured over time and compared with levels after intravenous or oral administration to determine the absolute bioavailability. nih.govresearchgate.net
Studies have consistently shown that only a small fraction of a rectal dose of hydrocortisone acetate is absorbed into the systemic circulation. One study reported a mean absolute bioavailability of approximately 2-3% in healthy volunteers. nih.govnih.gov However, there is significant inter-subject variability. nih.govnih.govresearchgate.net In patients with inflammatory bowel disease, the bioavailability may be slightly higher, around 4.5%, potentially due to inflammation in the rectum. nih.govresearchgate.net Despite this, the systemic bioavailability remains low. nih.gov
Table 2: Bioavailability of Rectally Administered Hydrocortisone Acetate
| Subject Group | Mean Absolute Bioavailability |
|---|---|
| Healthy Volunteers | ~2-3% |
| Patients with Inflammatory Bowel Disease | ~4.5% |
Data compiled from studies on rectal hydrocortisone acetate foam. nih.govnih.govresearchgate.net
Impact of Formulation Excipients on Absorption Kinetics
The excipients used in a formulation can profoundly influence the absorption kinetics of hydrocortisone acetate. nih.gov Excipients can affect the drug's solubility, its release from the vehicle, and its ability to permeate the skin barrier. nih.govgattefosse.com
Penetration enhancers are a class of excipients specifically included to improve drug absorption. For example, Transcutol® (2-(2-ethoxy-ethoxy) ethanol) is a well-known permeation enhancer that has been shown to significantly increase the flux of hydrocortisone acetate across animal membranes when included in microemulsion formulations. nih.govnih.govresearchgate.net One study found that a hydrophobic microemulsion containing nearly 40% Transcutol® resulted in the highest solubility and flux of the drug. nih.gov Natural penetration enhancers, such as eucalyptus oil, clove oil, and lemongrass oil, have also been investigated for their ability to improve the dermal delivery of hydrocortisone acetate. researchgate.net
The type of vehicle itself is a critical factor. The solubility of hydrocortisone acetate varies significantly in different vehicles, which in turn affects the concentration gradient driving diffusion. nih.gov For instance, the solubility of hydrocortisone acetate was found to be highest in a hydrophobic microemulsion (2,370 μg/ml) and lowest in an ointment (562 μg/ml). nih.gov The presence of solvents like propylene glycol and ethanol (B145695) in a gel formulation can increase the solubility of hydrocortisone, leading to a higher rate of diffusion. nih.gov
Polymers can also play a role. The addition of cellulose polymers to supersaturated solutions of hydrocortisone acetate has been studied to understand their effect on crystallization and membrane transport. ucl.ac.ukacs.org The choice of mucoadhesive polymers, such as Carbopol or Noveon, in buccal tablets affects the drug release characteristics. tandfonline.com
Table 3: Effect of Formulation on Hydrocortisone Acetate Flux
| Formulation | Key Excipient | Flux (µg/cm²·h) |
|---|---|---|
| Hydrophobic Microemulsion | Transcutol® | 133 |
| Ointment | Vaseline | 0.4 |
Data from a study comparing four different formulations. nih.govnih.govresearchgate.net
Distribution Research
Once absorbed, hydrocortisone acetate is distributed to various tissues throughout the body.
Tissue Distribution Studies in Preclinical Models
Preclinical models are essential for studying the tissue distribution of hydrocortisone acetate. Following absorption, corticosteroids are rapidly distributed to all body tissues. nafdac.gov.ngmedicines.org.uk Studies in animal models, such as swine and rats, have been conducted to determine the concentration of hydrocortisone acetate in specific tissues after administration. nih.gov
Research has shown that after topical application, hydrocortisone can be found in underlying tissues. For example, studies in swine demonstrated that ultrasound could facilitate the penetration of hydrocortisone acetate into skeletal muscle and nerves. nih.gov Another preclinical study involving the implantation of teeth filled with a sealer containing radiolabelled hydrocortisone acetate showed that the compound was released and distributed through the blood to various organs, where it was metabolized. researchgate.net This study also indicated that hydrocortisone does not accumulate in tissues, with levels decreasing over time. researchgate.net
In a study on dry eye disease in rabbits, topically applied hydrocortisone was found to cross the corneal barrier in a dose-dependent manner and could be detected in the aqueous humor. frontiersin.org This demonstrates its distribution into ocular tissues following topical administration to the eye. The primary metabolism of systemically absorbed hydrocortisone occurs in the liver, with excretion mainly through the urine. medsafe.govt.nzmedicines.org.uk
Protein Binding Investigations
Hydrocortisone acetate, once in the bloodstream, exhibits significant binding to plasma proteins. Research indicates that approximately 90% or more of hydrocortisone is bound to proteins in the plasma. drugbank.comfda.gov.ph The primary binding proteins are corticosteroid-binding globulin (CBG), also known as transcortin, and albumin. geneesmiddeleninformatiebank.nlwikipedia.orgglowm.com
The binding to these proteins is not uniform. Hydrocortisone binds to transcortin with high affinity but low capacity, while it binds to albumin with low affinity and high capacity. geneesmiddeleninformatiebank.nl This means that at lower concentrations, most hydrocortisone is bound to transcortin. As hydrocortisone concentrations increase and saturate the binding sites on transcortin, a greater proportion then binds to albumin. sci-hub.se Only the unbound fraction of hydrocortisone is considered pharmacologically active. geneesmiddeleninformatiebank.nlglowm.com The binding to plasma proteins is a critical factor as it influences the distribution and availability of the active compound at its target sites. wikipedia.org Studies have also noted that hydrocortisone binds to erythrocytes, although less tightly than to plasma proteins. geneesmiddeleninformatiebank.nl
Interestingly, the binding characteristics can be influenced by other substances. For instance, the inactive metabolite of prednisolone (B192156), Δ1-cortienic acid, can preferentially bind to transcortin, thereby liberating more hydrocortisone to exert its therapeutic effect. nih.govresearchgate.net This competitive binding mechanism highlights the dynamic nature of protein binding and its potential for therapeutic modulation. nih.gov
| Binding Protein | Binding Affinity | Binding Capacity | Percentage Bound |
| Corticosteroid-Binding Globulin (Transcortin) | High | Low | Major fraction at low concentrations |
| Albumin | Low | High | 56.2% drugbank.comgeneesmiddeleninformatiebank.nl |
| Total Plasma Protein Binding | ~90% or more drugbank.comfda.gov.ph |
Metabolic Pathways and Clearance Research
Hepatic Biotransformation Processes
The liver is the primary site for the metabolism of systemically absorbed hydrocortisone acetate. geneesmiddeleninformatiebank.nlnih.govdrugs.comhres.ca After administration, hydrocortisone acetate is converted to its active form, hydrocortisone (cortisol). patsnap.com The biotransformation processes in the liver are extensive and involve several key reactions.
The main metabolic pathways include the reduction of the A-ring and the side-chain. medsafe.govt.nzmedsafe.govt.nz This involves the reduction of the double bond between carbons 4 and 5, and the reduction of the keto groups at carbons 3 and 20. medsafe.govt.nzmedsafe.govt.nz These reactions lead to the formation of various hydroxylated metabolites. medsafe.govt.nzmedsafe.govt.nz Subsequently, these metabolites are conjugated, primarily with glucuronic acid, to form water-soluble compounds that can be readily excreted. medsafe.govt.nzmedsafe.govt.nz
A significant metabolic step is the interconversion between hydrocortisone and cortisone (B1669442). geneesmiddeleninformatiebank.nlmedsafe.govt.nzmedsafe.govt.nz A portion of hydrocortisone is converted to the 11-keto-steroid, cortisone. medsafe.govt.nzmedsafe.govt.nz This inactive metabolite can then be further reduced and conjugated. medsafe.govt.nzmedsafe.govt.nz A smaller fraction of hydrocortisone is also converted to 17-ketosteroids. medsafe.govt.nz Research in various species, including humans, has shown that hepatic metabolism of cortisol is highly variable. geneesmiddeleninformatiebank.nl
Role of Specific Enzymes in Metabolism
Several enzymes play a crucial role in the metabolism of hydrocortisone acetate. The cytochrome P450 enzyme system, specifically CYP3A4 , is primarily responsible for the initial hepatic metabolism of hydrocortisone. nih.govdrugbank.comgenome.jp Inducers of CYP3A4, such as rifampicin (B610482) and certain anticonvulsants, can enhance the clearance of hydrocortisone, while inhibitors like ketoconazole (B1673606) and grapefruit juice can decrease its metabolism, leading to higher systemic levels. geneesmiddeleninformatiebank.nleuropa.eu
Another key enzyme is 11β-hydroxysteroid dehydrogenase (11β-HSD) , which exists in two main isoforms. patsnap.comoup.comnih.gov
11β-HSD type 1 (11β-HSD1) primarily functions as a reductase, converting inactive cortisone back to active hydrocortisone (cortisol). nih.govnih.govkarger.com This enzyme is found in the liver, adipose tissue, and other glucocorticoid target tissues. karger.combioscientifica.com
11β-HSD type 2 (11β-HSD2) acts as a dehydrogenase, inactivating hydrocortisone by converting it to cortisone. nih.govkarger.combioscientifica.com This isoform is predominantly found in mineralocorticoid target tissues like the kidneys, protecting mineralocorticoid receptors from being overwhelmed by cortisol. oup.combioscientifica.com
The interplay between these two enzymes is critical in regulating the local availability of active glucocorticoids. oup.com Defective 11β-HSD1 activity can lead to a reduced ability to activate cortisone acetate, potentially rendering the treatment ineffective. oup.com
Comparative Pharmacokinetics with Related Steroids (e.g., Cortisone Acetate)
The pharmacokinetic profiles of hydrocortisone acetate and cortisone acetate differ significantly, primarily due to their metabolic activation. Hydrocortisone is biologically active, whereas cortisone acetate is a prodrug that must be converted to hydrocortisone by 11β-HSD1 to become active. patsnap.comnih.govresearchgate.net This enzymatic conversion step results in a delayed peak serum cortisol concentration after oral administration of cortisone acetate compared to hydrocortisone. nih.gov
Studies comparing the two have shown that intramuscular injection of cortisone acetate is not effective at raising plasma cortisol levels, whereas intramuscular hydrocortisone is. oup.com However, when administered orally, both compounds lead to a prompt rise in plasma cortisol levels. oup.com
Metabolic studies suggest that the commonly used dose conversion ratio of 4:5 (20 mg of hydrocortisone to 25 mg of cortisone acetate) may not accurately reflect their metabolic effects. nih.gov Research indicates that switching from cortisone acetate to an equivalent dose of hydrocortisone can lead to a worsened metabolic profile, suggesting that hydrocortisone has a more potent metabolic action in vivo than what the standard conversion ratio implies. nih.govnih.gov Cortisone acetate has about 80% of the anti-inflammatory activity of an equivalent weight of hydrocortisone. glowm.com
Elimination Kinetics and Half-life Research
Following metabolism, the inactive metabolites of hydrocortisone are primarily excreted by the kidneys in the urine. glowm.comnih.govdrugs.comdrugbank.com A small amount of metabolites may also be excreted in the bile. nih.govhres.cadrugbank.com Fecal excretion is not considered a significant route of elimination in humans. medsafe.govt.nz
The elimination of hydrocortisone from the body follows first-order kinetics. The plasma half-life of hydrocortisone is relatively short, with studies reporting a mean elimination half-life of approximately 1.2 to 1.7 hours. geneesmiddeleninformatiebank.nlwikipedia.org Some sources indicate a biological half-life of 8 to 12 hours. glowm.commedsafe.govt.nzmedsafe.govt.nzmedsafe.govt.nz The elimination half-life can be influenced by the dose, with higher doses showing a slightly longer half-life. geneesmiddeleninformatiebank.nl The total body clearance of hydrocortisone after intravenous administration has been reported to be around 18 liters per hour. geneesmiddeleninformatiebank.nl
| Pharmacokinetic Parameter | Value | Reference |
| Plasma Half-life | 1.2 - 1.7 hours | geneesmiddeleninformatiebank.nlwikipedia.org |
| Biological Half-life | 8 - 12 hours | glowm.commedsafe.govt.nzmedsafe.govt.nzmedsafe.govt.nz |
| Total Body Clearance | ~18 L/hour | geneesmiddeleninformatiebank.nl |
| Primary Route of Elimination | Renal (Urine) | glowm.comnih.govdrugs.comdrugbank.com |
Advanced Drug Delivery Systems and Formulation Science
Nanocarrier-Based Delivery Systems Research
The encapsulation of hydrocortisone (B1673445) acetate (B1210297) into nanocarriers, particularly nanostructured lipid carriers (NLCs), has been a significant area of research to enhance its therapeutic efficacy for topical applications. researchgate.netijpsnonline.com
Nanostructured Lipid Carriers (NLCs) for Enhanced Delivery
NLCs are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids, which creates a less ordered lipid matrix. nih.gov This imperfect structure allows for higher drug loading and minimizes the risk of drug expulsion during storage compared to older solid lipid nanoparticles (SLNs). nih.gov For hydrocortisone acetate, a hydrophobic drug, NLCs offer a promising delivery system. researchgate.netijpsnonline.com
Research has focused on developing hydrocortisone acetate-loaded NLCs to improve its delivery into the skin layers. researchgate.netijpsnonline.com These NLCs can be incorporated into hydrogel bases, creating a formulation that is easy to apply and can provide sustained release of the drug. researchgate.netijpsnonline.com Studies have shown that NLC formulations can increase the concentration of hydrocortisone acetate in the dermal layers of the skin compared to conventional ointments. researchgate.netijpsnonline.com This enhanced penetration is attributed to the small size of the nanoparticles and the occlusive effect of the lipid matrix, which hydrates the stratum corneum and facilitates drug permeation. nih.gov
One study focused on formulating hydrocortisone acetate-loaded NLCs using a microemulsion technique for the potential treatment of psoriasis. researchgate.netijpsnonline.com The resulting NLCs were then incorporated into a hydrogel. The study found that the NLC-hydrogel formulation showed a sustained release pattern and a higher concentration of the drug in the deeper dermal layers compared to a standard ointment. researchgate.netijpsnonline.com
Optimization of Nanocarrier Properties (Particle Size, Zeta Potential, Entrapment Efficiency)
The effectiveness of NLCs as a drug delivery system is highly dependent on their physicochemical properties, including particle size, zeta potential, and entrapment efficiency. researchgate.netijpsnonline.com
Particle Size: A smaller particle size is generally desirable for topical delivery as it can enhance skin penetration. For hydrocortisone acetate-loaded NLCs, researchers have successfully prepared particles with a size below 100 nm. researchgate.netijpsnonline.com The polydispersity index (PDI), a measure of the uniformity of particle size, has been reported to be below 0.403, indicating a relatively narrow size distribution. researchgate.netijpsnonline.com
Zeta Potential: Zeta potential is a measure of the surface charge of the nanoparticles and is an important indicator of the stability of the colloidal dispersion. A high absolute zeta potential value prevents the aggregation of particles due to electrostatic repulsion. For hydrocortisone acetate-loaded NLCs, a high negative zeta potential is often achieved, contributing to the physical stability of the formulation. innovareacademics.in
Entrapment Efficiency: Entrapment efficiency refers to the percentage of the drug that is successfully encapsulated within the nanocarriers. High entrapment efficiency is crucial for a successful formulation as it ensures that a sufficient amount of the drug is delivered to the target site. For hydrocortisone acetate-loaded NLCs, entrapment efficiencies of up to 94% have been reported. researchgate.netijpsnonline.com
Optimization of these properties is often carried out using statistical design methods, such as multi-level factorial design, to systematically investigate the influence of formulation variables. researchgate.netijpsnonline.com
Table 1: Optimized Properties of Hydrocortisone Acetate-Loaded NLCs
| Property | Value | Reference |
|---|---|---|
| Particle Size | < 100 nm | researchgate.netijpsnonline.com |
| Polydispersity Index (PDI) | < 0.403 | researchgate.netijpsnonline.com |
Microemulsion and Gel Formulations for Topical Application
Microemulsions and gels are widely explored as vehicles for the topical delivery of hydrocortisone acetate to enhance its permeation and retention in the skin. researchgate.netnih.govnih.gov
Role of Penetration Enhancers (e.g., Natural Oils) in Dermal Delivery
Penetration enhancers are substances that temporarily and reversibly reduce the barrier function of the stratum corneum, allowing for increased drug permeation. rjpdft.com Natural oils, particularly essential oils, have gained attention as effective and generally safe penetration enhancers for hydrocortisone acetate. researchgate.netrjpdft.commdpi.com
Terpenes, which are major constituents of essential oils, are known to enhance the skin permeation of various drugs. rjpdft.com Examples of terpenes used as penetration enhancers include camphor, eugenol, menthol, cineole, D-limonene, and farnesol. rjpdft.com These compounds are thought to work by disrupting the highly ordered lipid structure of the stratum corneum. rjpdft.com
Several studies have investigated the use of natural oils in microemulsion formulations of hydrocortisone acetate. researchgate.netmdpi.com In one study, eucalyptus oil, clove oil, and lemongrass oil were used as natural penetration enhancers. researchgate.net The results showed that these oils significantly increased the retention of hydrocortisone acetate in both the epidermis and dermis. researchgate.net Eucalyptus oil, in particular, was found to be more effective in increasing the permeation and retention of hydrocortisone acetate compared to clove oil and lemongrass oil when formulated in a microemulgel. mdpi.com
Development and Characterization of Semi-Solid Dosage Forms
The development of semi-solid dosage forms, such as creams, ointments, and gels, is a crucial aspect of topical drug delivery. nih.govresearchgate.net These formulations are designed to provide a suitable vehicle for the drug, ensuring its stability and facilitating its release and penetration into the skin. nih.govresearchgate.net
The choice of the semi-solid base can significantly influence the performance of the formulation. researchgate.net For instance, a study comparing hydrophilic and lipophilic formulations of hydrocortisone acetate found that a hydrophobic microemulsion provided the highest drug solubility and flux across an animal membrane. nih.govnih.gov In contrast, a gel and an ointment showed lower solubility and flux, suggesting they might be more suitable when aiming to minimize systemic absorption and confine the drug's action to the skin surface. nih.govnih.gov
The characterization of semi-solid dosage forms involves evaluating several parameters, including: researcher.life
Appearance and Homogeneity: Ensuring the formulation is uniform and free from phase separation.
pH: The pH of the formulation should be compatible with the skin.
Viscosity and Rheological Properties: These properties affect the spreadability and residence time of the formulation on the skin. researchgate.netijpsnonline.com
Drug Content: To ensure the correct amount of the active ingredient is present. researchgate.netijpsnonline.com
In Vitro Release Testing: To assess the rate and extent of drug release from the formulation. researcher.life
These characterization studies are essential for developing robust and effective semi-solid formulations for hydrocortisone acetate. nih.govresearchgate.net
Table 2: Comparison of Hydrocortisone Acetate Formulations
| Formulation Type | Drug Solubility (µg/mL) | Drug Flux (µg/cm²·h) | Reference |
|---|---|---|---|
| Hydrophobic Microemulsion | 2,370 | 133 | nih.govnih.gov |
Cyclodextrin (B1172386) Complexation for Solubility Enhancement and Delivery
The low aqueous solubility of hydrocortisone acetate can limit its bioavailability and therapeutic efficacy. nih.govmedcraveonline.com Cyclodextrin complexation is a well-established technique to improve the solubility and dissolution rate of poorly water-soluble drugs like hydrocortisone acetate. nih.govmedcraveonline.comimpactfactor.org
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. impactfactor.org They can encapsulate hydrophobic drug molecules, such as hydrocortisone acetate, within their cavity, forming an inclusion complex. nih.govmedcraveonline.com This complexation effectively increases the aqueous solubility of the drug. nih.govmedcraveonline.com
The most commonly studied cyclodextrins for this purpose are β-cyclodextrin (β-CD) and its derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HPβCD). medcraveonline.comimpactfactor.org HPβCD is often preferred due to its higher aqueous solubility and lower toxicity compared to the parent β-CD. medcraveonline.com
The formation of a hydrocortisone acetate/HPβCD inclusion complex has been shown to significantly increase the water solubility of the drug by up to 64-fold. medcraveonline.com The stability of this complex is influenced by factors such as the molar ratio of the drug to the cyclodextrin. medcraveonline.com
Furthermore, the addition of certain excipients can enhance the complexation efficiency and solubility even further. impactfactor.orgnih.gov For example, the presence of sodium acetate has been shown to increase the solubility of the hydrocortisone/β-CD complex by approximately 220%. nih.govresearchgate.net The addition of a water-soluble polymer like hydroxypropyl methylcellulose (B11928114) can also have a synergistic effect on solubility. nih.govresearchgate.net
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| Hydrocortisone Acetate |
| Camphor |
| Eugenol |
| Menthol |
| Cineole |
| D-limonene |
| Farnesol |
| Eucalyptus Oil |
| Clove Oil |
| Lemongrass Oil |
| β-cyclodextrin |
| 2-hydroxypropyl-β-cyclodextrin |
| Sodium Acetate |
Inclusion Complex Formation and Characterization
A primary strategy to improve the poor water solubility of Hydrocortisone Acetate is through the formation of inclusion complexes with cyclodextrins. medcraveonline.com Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate poorly soluble drug molecules like Hydrocortisone Acetate. researchgate.netnih.gov
Research has demonstrated the successful preparation of an inclusion complex using 2-hydroxypropyl-β-cyclodextrin (HPβCD). medcraveonline.commedcrave.com In one study, a modified complexation technique resulted in a maximum inclusion percentage of 91.52 ± 0.92% when using 5.75mM of Hydrocortisone Acetate and 135mM of HPβCD. medcraveonline.commedcrave.com This represented a significant improvement over previous methods that achieved only a 25% inclusion. medcraveonline.commedcrave.com
The formation and structure of the Hydrocortisone Acetate/HPβCD complex have been confirmed using various analytical techniques. medcraveonline.commedcrave.com
Proton Nuclear Magnetic Resonance (¹H-NMR): The formation of the molecular inclusion complex was confirmed by observing chemical shifts in the ¹H-NMR spectra, particularly for the H-3, H-5, and H-6 protons located inside the HPβCD cavity after the inclusion of the drug. medcraveonline.commedcrave.com
Fourier-Transform Infrared Spectroscopy (FT-IR): The FT-IR spectrum of the inclusion complex was very similar to that of pure HPβCD and lacked the characteristic bands of the pure Hydrocortisone Acetate molecule, indicating the drug was successfully encapsulated within the cyclodextrin cavity. medcraveonline.commedcrave.com
Molecular Modeling: These studies supported the experimental data, estimating a 1:1 molar ratio between Hydrocortisone Acetate and HPβCD. medcraveonline.commedcrave.com
Phase Solubility Analysis: An AL-type phase solubility diagram with a slope less than one further indicated a 1:1 stoichiometry for the complex. medcraveonline.com The calculated apparent stability constant (Ks) for this complex was 484 M⁻¹. medcraveonline.commedcrave.com
| Parameter | Finding | Technique | Source |
|---|---|---|---|
| Inclusion Efficiency | 91.52 ± 0.92% | UV-Vis Spectrophotometry | medcraveonline.commedcrave.com |
| Stoichiometry (HA:HPβCD) | 1:1 | Phase Solubility Analysis, Molecular Modeling | medcraveonline.commedcrave.com |
| Apparent Stability Constant (Ks) | 484 M⁻¹ | Phase Solubility Analysis | medcraveonline.commedcrave.com |
| Confirmation of Inclusion | Chemical shifts of HPβCD's internal protons (H-3, H-5, H-6) | ¹H-NMR Spectroscopy | medcraveonline.commedcrave.com |
| Confirmation of Encapsulation | Absence of characteristic drug bands in the complex's spectrum | FT-IR Spectroscopy | medcraveonline.commedcrave.com |
Impact on Solubility and Bioavailability in Research Models
Research has quantitatively demonstrated this improvement. The formation of the Hydrocortisone Acetate/HPβCD inclusion complex was found to increase the water solubility of the drug by approximately 64 times compared to the pure crystalline powder form of Hydrocortisone Acetate. medcraveonline.commedcrave.com This significant enhancement in solubility is a critical factor, as poor solubility is a primary barrier to bioavailability for many orally and topically administered drugs. scilit.commdpi.com By increasing the concentration of the drug dissolved in an aqueous medium, these complexes can improve absorption. nih.govmdpi.com
| Compound | Formulation | Solubility Improvement (vs. Pure Drug) | Source |
|---|---|---|---|
| Hydrocortisone Acetate | Inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HPβCD) | ~64-fold increase | medcraveonline.commedcrave.com |
Sustained and Controlled Release Systems Research
To provide prolonged therapeutic effects and reduce the frequency of administration, research has focused on incorporating Hydrocortisone Acetate into sustained and controlled release systems. These systems are often based on biocompatible polymers that form matrices like hydrogels, microparticles, and nanoparticles.
Polymer-Based Hydrogels and Microparticles for Drug Release
Various polymer-based systems have been investigated for the sustained delivery of Hydrocortisone Acetate.
Lipid-Polymer Hybrid Nanoparticles: A system composed of a poly-ε-caprolactone (PCL) core to encapsulate the drug and a phospholipid shell has been developed. nih.gov This formulation, optimized using a two-factor, three-level design, aimed to improve topical delivery. The optimized nanoparticles (lipomers) demonstrated the potential for sustained release and showed promising anti-inflammatory activity in in-vivo models. nih.gov
Ethyl Cellulose (B213188) Microcapsules: The solvent evaporation technique has been used to encapsulate Hydrocortisone Acetate within ethyl cellulose polymers. researchgate.net This method was designed to increase the drug's solubility and provide controlled release. Scanning electron microscopy confirmed the formation of nearly spherical microcapsules. researchgate.net
Chitosan-Based Hybrid Hydrogels: A composite hydrogel system made from Chitosan (CS), N-vinyl-2-pyrrolidone (NVP), and calcium carbonate (CaCO₃) microparticles has been developed for the sustained release of Hydrocortisone Acetate. researchgate.net The hydrogels were prepared using radiation crosslinking, and their porous structure was confirmed by SEM. researchgate.net
Thermoresponsive Hydrogels: Injectable, thermo-responsive hydrogels have been designed using materials like Pluronic F-127, hyaluronic acid (HA), and gelatin. mdpi.com These formulations are liquid at room temperature and form a gel at body temperature, creating a drug depot for sustained release at the site of injection. mdpi.com Another thermoresponsive system for ocular delivery can provide sustained release for over 30 days. google.com
| Delivery System | Key Polymer(s) | Key Feature/Finding | Source |
|---|---|---|---|
| Lipid-Polymer Hybrid Nanoparticles | Poly-ε-caprolactone (PCL), Phospholipid | Optimized formulation showed sustained release and enhanced anti-inflammatory activity in vivo. | nih.gov |
| Microcapsules | Ethyl Cellulose | Solvent evaporation technique produced spherical microcapsules for controlled drug release. | researchgate.net |
| Hybrid Hydrogels | Chitosan (CS), N-vinyl-2-pyrrolidone (NVP) | Radiation-crosslinked hydrogel with CaCO₃ microparticles for sustained drug delivery. | researchgate.net |
| Injectable Thermoresponsive Hydrogel | Pluronic F-127, Hyaluronic Acid, Gelatin | Liquid at ambient temperature, forms a gel at body temperature for controlled, localized release. | mdpi.com |
| Thermoresponsive Hydrogel with Microparticles | Not specified | Designed for ocular delivery, capable of sustained release for at least 30 days. | google.com |
Development of Rectal Suppository Formulations for Targeted Delivery
For localized treatment of conditions affecting the rectum, such as ulcerative proctitis, specific suppository formulations of Hydrocortisone Acetate have been developed. google.comnibn.go.jp The goal of these formulations is to ensure the drug is released directly at the site of inflammation, maximizing local efficacy while minimizing systemic absorption.
A key development in this area involves a suppository formulation containing Hydrocortisone Acetate and colloidal silicon dioxide in a fatty base. google.comgoogle.com This formulation was designed to have desirable physicochemical properties suitable for rectal administration. google.com Clinical research has investigated a 2-gram suppository containing 90 mg of Hydrocortisone Acetate. google.comnibn.go.jpnibn.go.jp In-vitro dissolution studies for such a formulation demonstrated a controlled release profile, with at least 80% of the Hydrocortisone Acetate being released at approximately 180 minutes in a dissolution medium designed to simulate rectal conditions. google.com Other research has focused on optimizing the suppository base, with Suppocire® AM being identified as an excellent base for Hydrocortisone Acetate-lidocaine hydrochloride formulations, providing good physicochemical stability and spreading properties in vivo. pharmaexcipients.com
| Parameter | Specification/Finding | Source |
|---|---|---|
| Drug Content | ~90 mg Hydrocortisone Acetate | google.comnibn.go.jpgoogle.com |
| Total Weight | ~2 grams | google.comgoogle.com |
| Key Excipients | Colloidal silicon dioxide, oleaginous base (triglycerides) | google.comgoogle.com |
| Release Profile | Releases at least 80% of the drug at 180 minutes in dissolution media. | google.com |
| Targeted Condition | Ulcerative Colitis of the Rectum (Ulcerative Proctitis) | google.comnibn.go.jpnibn.go.jp |
| Optimized Base for Co-formulation | Suppocire® AM (for Hydrocortisone Acetate - Lidocaine (B1675312) HCl) | pharmaexcipients.com |
Phonophoresis for Localized Delivery Research
Phonophoresis, the use of therapeutic ultrasound to enhance the transdermal delivery of medications, has been a common modality in physical therapy, frequently utilizing Hydrocortisone Acetate. nih.govbioclima.ro The underlying theory is that ultrasound waves make the skin more permeable, facilitating the absorption of topically applied drugs to underlying tissues. bioclima.ro
Investigation of Ultrasound-Mediated Tissue Absorption
Despite its widespread use, research into the efficacy of phonophoresis for enhancing Hydrocortisone Acetate delivery has yielded conflicting results. A key study in humans investigated whether phonophoresis with a 10% Hydrocortisone Acetate gel could facilitate its absorption into connective tissue (semitendinosus tendon) prior to surgery. nih.govbcbsm.com Patients were randomized to receive either true ultrasound or a sham treatment (ultrasound machine not turned on). nih.gov While tissue samples from the treatment site showed slightly higher median levels of Hydrocortisone Acetate compared to control sites, there was no statistically significant difference in drug absorption between the group that received true ultrasound and the sham group. nih.govresearchgate.net The study concluded that phonophoresis did not appear to facilitate the absorption of Hydrocortisone Acetate into human connective tissue when compared to simple topical application. nih.govnih.gov
Another human study measured serum cortisol concentrations following phonophoresis with 10% Hydrocortisone Acetate on the forearm to see if the drug entered the systemic circulation. oup.com The results showed no detectable rise in serum cortisol levels, suggesting that there was no significant penetration of Hydrocortisone Acetate through the epidermis and into the underlying vasculature. oup.com Conversely, a study in a porcine model did find that phonophoresis with dexamethasone (B1670325) (a different corticosteroid) led to a measurable reduction in collagen deposition in subcutaneous tissue, though no significant effects were found for Hydrocortisone Acetate in that particular model. nih.gov
| Study Focus | Research Model | Key Finding | Conclusion | Source |
|---|---|---|---|---|
| Absorption in Connective Tissue | Human (pre-surgical patients) | No statistically significant difference in tissue drug levels between phonophoresis and sham ultrasound groups. | Phonophoresis does not appear to facilitate absorption into human connective tissue compared to topical application alone. | nih.govnih.govbcbsm.comresearchgate.net |
| Systemic Absorption | Human (healthy volunteers) | No rise in serum cortisol concentrations detected post-treatment. | No significant penetration of hydrocortisone through the epidermis into the vasculature was observed. | oup.com |
| Effect on Collagen Deposition | Porcine (pigs) | No statistically significant differences in DNA or hydroxyproline (B1673980) levels for the hydrocortisone acetate groups. | A single application did not have a measurable effect in this model. | nih.gov |
Analysis of Hydrocortisone Acetate Levels in Targeted Connective Tissues in Research Models
The quantification of Hydrocortisone Acetate within specific connective tissues is a critical component of preclinical research, aiming to understand its local bioavailability, retention, and subsequent pharmacological effects. Various animal models have been employed to investigate the concentration and distribution of Hydrocortisone Acetate in tissues such as cartilage, tendon, and synovial fluid. These studies are fundamental to elucidating the mechanisms of action and optimizing therapeutic strategies.
Research in animal models has demonstrated a dose-dependent effect of Hydrocortisone Acetate on articular cartilage. nih.gov In vitro studies have shown that concentrations between 0.05 to 1.0 μg/mL can have beneficial effects on cartilage. nih.gov Conversely, higher doses have been associated with cartilage damage. nih.gov The analysis of Hydrocortisone Acetate levels often involves sophisticated analytical techniques like high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) to ensure sensitivity and specificity in complex biological matrices. researchgate.netavma.org
In a study utilizing a mouse model of air pouch cartilage implantation, the local administration of Hydrocortisone Acetate showed differing effects on cartilage degradation depending on the precise site of injection, highlighting the importance of localized concentration analysis. caymanchem.com When injected directly into the air pouch cavity, it enhanced cartilage degradation, whereas injection into the air pouch lining tissue reduced it. caymanchem.com
Investigations into tendon tissue have also been a focus. A study on human connective tissue from patients undergoing anterior cruciate ligament surgery analyzed Hydrocortisone Acetate levels after topical application with and without ultrasound (phonophoresis). nih.govnih.gov While mean levels were higher in treated sites versus control sites, the difference was not statistically significant, and the concentrations achieved were orders of magnitude lower than what is considered necessary for an anti-inflammatory effect in some animal models. nih.gov
The synovial fluid serves as a key compartment for analyzing the kinetics of intra-articularly injected corticosteroids. Studies in horses have tracked the concentration of corticosteroids like methylprednisolone (B1676475) acetate over time, noting that the parent compound is hydrolyzed to its active form, and both can be detected for extended periods. researchgate.netrmtcnet.com While not specific to Hydrocortisone Acetate, these studies provide a framework for understanding how concentrations of intra-articular corticosteroids are measured and how they behave within the joint space. For instance, after injecting methylprednisolone acetate, its concentration in synovial fluid was maximal at the first sampling time (2 hours), declining rapidly thereafter. researchgate.net
The following tables present findings from various research models, detailing the measured concentrations of Hydrocortisone Acetate in different connective tissues.
Table 1: Hydrocortisone Acetate Concentration in Articular Cartilage Models
| Research Model | Administration Details | Measured Concentration | Key Finding | Reference |
|---|---|---|---|---|
| Rabbit (In Vivo) | Single intra-articular injection of 0.25 mg or 2.5 mg HCA. | Not directly quantified in tissue, but effects on protein synthesis were measured. | A dose-dependent effect on protein synthesis was observed, with high doses causing a significant fall. | nih.gov |
| Human Chondrocyte Culture (In Vitro) | 5-day exposure to HCA in agarose (B213101) or alginate matrices. | 0.005 µg/mL to 1 µg/mL. | Dose-dependent stimulation of aggrecan synthesis was observed in both culture systems. | clinexprheumatol.org |
| Mouse (SCID/hu model) | Weekly injections of 1mg/0.2ml HCA into a subcutaneous cavity around grafted human articular cartilage for 6 weeks. | Not directly quantified in tissue, but histological effects were analyzed. | Induced apoptosis in chondrocytes in the superficial and middle layers of the grafted cartilage. | clinexprheumatol.org |
| Mouse (In Vivo) | Daily intramuscular injections of 1, 5, and 10 mg/kg body weight for up to 4 weeks. | Not directly quantified in tissue, but morphological changes were measured. | Caused a decrease in the thickness of the vertebral cartilage plate. | nih.gov |
Table 2: Hydrocortisone Acetate Concentration in Tendon & Other Connective Tissues
| Research Model | Tissue | Administration Details | Measured Concentration (Mean) | Key Finding | Reference |
|---|---|---|---|---|---|
| Human (In Vivo) | Semitendinosus Tendon | Topical application of 10% HA cream for 6 minutes. | 34.1 parts per billion (ppb) at treatment site vs. 22.9 ppb at control site. | Absorption was not significantly enhanced by phonophoresis compared to simple absorption. | nih.govnih.gov |
| Porcine (Ex Vivo) | Buccal Mucosa | Permeation study using Franz diffusion cells. | Not applicable (permeation flux measured). | The mucosa was found to be a barrier, but permeation occurred. | tandfonline.com |
Table 3: Corticosteroid Analysis in Synovial Fluid Models | Research Model | Compound | Administration Details | Peak Synovial Fluid Concentration | Half-Life in Synovial Fluid | Key Finding | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Horse (In Vivo) | Methylprednisolone Acetate | Single intra-articular injection. | 289 +/- 284 µg/mL (MPA) | Initial half-time of 9.95 hours (MP) | MPA is hydrolyzed to active Methylprednisolone (MP), both detectable for days post-injection. | researchgate.net | | Human (Rheumatoid Arthritis Patients) | Hydrocortisone Acetate | Intra-articular injection of 25-37.5 mg. | Not specified, but 85% disappeared after 1 hour. | Not specified. | Rapid disappearance from the synovial cavity. | researchgate.net |
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Assay Development
Chromatography is a cornerstone for the separation, identification, and quantification of hydrocortisone (B1673445) acetate (B1210297), especially in complex mixtures and pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the assay of hydrocortisone acetate due to its high resolution, sensitivity, and specificity. Method development typically involves optimizing the mobile phase, stationary phase, flow rate, and detection wavelength to achieve efficient separation from impurities, degradation products, and other active ingredients.
A simple, reliable, and fast reversed-phase HPLC (RP-HPLC) method was validated for determining hydrocortisone acetate complexed with 2-hydroxypropyl-β-cyclodextrin (HPβCD) in an oral liquid preparation. medcraveonline.com The method demonstrated specificity, with no interference from excipients, and was proven to be robust, linear, precise, and accurate. medcraveonline.com Stress testing revealed two potential degradation products, which the method could successfully separate from the parent compound. medcraveonline.com
Validation, performed according to International Conference on Harmonization (ICH) guidelines, confirms that the analytical method is suitable for its intended purpose. crsubscription.comnih.gov Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). For instance, one validated method for a cream formulation showed linearity over a concentration range of 80-120%, with mean percentage recoveries of 100.14% for hydrocortisone acetate. nih.govscispace.com The LOD and LOQ for hydrocortisone acetate were found to be 6.0667 µg/mL and 20.204 µg/mL, respectively. nih.govscispace.com Another study on a rectal gel formulation developed a stability-indicating RP-HPLC method capable of quantifying the active ingredient, preservatives, and antioxidants, proving its suitability for quality control and stability studies. oup.com
Table 1: Example of HPLC Method Parameters for Hydrocortisone Acetate Analysis
| Parameter | Condition 1 medcraveonline.com | Condition 2 nih.gov |
| Column | C18 (150mm x 4.6mm, 5µm) | C18 (150 x 4.6 mm, 5 μm) |
| Mobile Phase | Methanol:Acetonitrile (B52724):Water (35:25:40 v/v/v) | Acetonitrile:0.05% Trifluoroacetic Acid (60:40) |
| Flow Rate | 1.0 mL/min | 2.0 mL/min |
| Detection (UV) | 238 nm | 225 nm |
| Column Temp. | 30 °C | Not Specified |
| Injection Vol. | 10 µL | 20 µL |
| Run Time | ~6 min | 8 min |
RP-HPLC is frequently employed for the simultaneous determination of hydrocortisone acetate and other active pharmaceutical ingredients (APIs) or preservatives in combined dosage forms. These methods are essential for the quality control of multi-component formulations.
Several studies have reported the development and validation of RP-HPLC methods for the concurrent analysis of hydrocortisone acetate with other compounds.
With Fusidic Acid : A simple, accurate, and reproducible RP-HPLC method was developed for the simultaneous estimation of hydrocortisone acetate and fusidic acid in a cream. crsubscription.comnih.govscispace.com The method utilized a C18 column and a mobile phase of acetonitrile and 0.05% trifluoroacetic acid (60:40), allowing for a rapid run time of 8 minutes. nih.govscispace.com The percentage recovery was 100.14% for hydrocortisone acetate. nih.govscispace.com Another method used a mobile phase of methanol, 0.05M orthophosphoric acid, and acetonitrile (10:40:50 v/v/v) with UV detection at 235 nm. crsubscription.com The recovery for hydrocortisone acetate was 99.93%. crsubscription.com
With Pramoxine (B177174) Hydrochloride : A comparative study evaluated two RP-HPLC approaches—a conventional hydro-organic mobile phase and a micellar liquid chromatography (MLC) mobile phase—for the simultaneous estimation of hydrocortisone acetate and pramoxine hydrochloride, along with their impurities. nih.govresearchgate.net The conventional RPLC method used a C18 column with a mobile phase of 50 mM phosphate (B84403) buffer (pH 5.0) and acetonitrile (50:50, v/v). researchgate.net The MLC method, an eco-friendly alternative, used a C8 column and a mobile phase containing sodium dodecyl sulfate, which allows for direct injection of cream samples without extensive pretreatment. nih.gov
With Lidocaine (B1675312) : While specific RP-HPLC methods for hydrocortisone acetate and lidocaine are established, the principles are similar, focusing on achieving baseline separation under optimized chromatographic conditions.
Table 2: RP-HPLC Methods for Simultaneous Estimation
| Co-formulated Drug(s) | Column | Mobile Phase | Detection (UV) | Reference |
| Fusidic Acid | C18 (150 x 4.6 mm, 5 µm) | Acetonitrile & 0.05% Trifluoroacetic Acid (60:40) | 225 nm | nih.gov |
| Fusidic Acid | C18 (150mm x 4.6 mm, 5µm) | Methanol, 0.05M Orthophosphoric Acid & Acetonitrile (10:40:50) | 235 nm | crsubscription.com |
| Pramoxine HCl | Inertsil ODS 3-C18 (150 mm × 4.6 mm, 5 μm) | 50 mM Phosphate Buffer (pH 5.0) & Acetonitrile (50:50, v/v) | Not Specified | researchgate.net |
| Pramoxine HCl (MLC) | Eclipse XDB-C8 (150 mm × 4.6 mm, 5 μm) | 0.15 M Sodium Dodecyl Sulfate, 0.3% Triethylamine & 10% n-butanol in 20 mM Orthophosphoric Acid (pH 5.0) | Not Specified | nih.gov |
Thin-Layer Chromatography (TLC) combined with densitometry offers a simple, cost-effective, and robust alternative to HPLC for the quantification of hydrocortisone acetate. This method is particularly useful for routine quality control in less equipped laboratories.
Validated TLC-densitometry methods have been developed for the simultaneous determination of hydrocortisone acetate in combination with other drugs.
With Lidocaine Hydrochloride : A method using silica (B1680970) gel 60F254 plates and a mobile phase of chloroform, acetone, and ammonia (B1221849) (25%) in a ratio of 8:2:0.1 (v/v/v) was developed. nih.govnih.gov Densitometric scanning was performed at 250 nm for hydrocortisone acetate. nih.govnih.gov The method was validated for specificity, precision, and accuracy, with a linearity range of 3.75–12.50 µ g/spot for hydrocortisone acetate. nih.govnih.gov The limit of quantification (LOQ) and limit of detection (LOD) were 0.198 µ g/spot and 0.066 µ g/spot , respectively. nih.govnih.gov
With Chloramphenicol (B1208) : A TLC-densitometry method was established using silica gel GF 254 plates with a chloroform:ethyl acetate (1:1.5 v/v) mobile phase. unej.ac.id Hydrocortisone acetate was detected at an Rf value of 0.59, and quantification was done at 265 nm. unej.ac.id The method was linear over a concentration range of 300-900 ng/spot, with an LOQ of 71.51 ng/spot. unej.ac.id
With 2-Phenoxyethanol : A rapid TLC-densitometric method was developed on RP-18 F254s plates with a water-methanol (8:22, v/v) mobile phase. akjournals.com Quantitative analysis was performed at 270 nm, showing good linearity in the concentration range of 4260–13,000 ng/spot for hydrocortisone acetate. akjournals.com
Table 3: TLC-Densitometric Method Parameters for Hydrocortisone Acetate
| Co-formulated Drug | Stationary Phase | Mobile Phase | Detection Wavelength | Linearity Range (µ g/spot ) | LOQ (µ g/spot ) | Reference |
| Lidocaine HCl | Silica Gel 60F254 | Chloroform:Acetone:Ammonia (8:2:0.1) | 250 nm | 3.75 - 12.50 | 0.198 | nih.govnih.gov |
| Chloramphenicol | Silica Gel GF 254 | Chloroform:Ethyl Acetate (1:1.5) | 265 nm | 0.3 - 0.9 | 0.072 | unej.ac.id |
| 2-Phenoxyethanol | RP-18 F254s | Water:Methanol (8:22) | 270 nm | 4.26 - 13.0 | 1.66 | akjournals.com |
Reversed-Phase HPLC (RP-HPLC) for Simultaneous Estimation
Spectroscopic and Spectrophotometric Analysis
Spectroscopic techniques are invaluable for elucidating the molecular structure of hydrocortisone acetate and studying its interactions with other molecules, such as excipients in a formulation.
Fourier Transform-Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify functional groups and investigate intermolecular interactions. It is particularly useful for confirming the formation of inclusion complexes.
In a study of a hydrocortisone acetate/2-hydroxypropyl-β-cyclodextrin (HA/HPβCD) inclusion complex, FT-IR was used to confirm the encapsulation of the drug molecule. medcraveonline.com The FT-IR spectrum of pure hydrocortisone acetate shows characteristic bands, including O-H stretching vibrations around 3425 cm⁻¹ and 3334 cm⁻¹. medcraveonline.com In the spectrum of the inclusion complex, these characteristic drug peaks were absent, and the spectrum closely resembled that of pure HPβCD, indicating that the hydrocortisone acetate molecule was successfully entrapped within the cyclodextrin (B1172386) cavity. medcraveonline.com
Another study used FT-IR spectroscopy combined with partial least squares (PLS) for the simultaneous quantification of chloramphenicol and hydrocortisone acetate in a cream. ugm.ac.id The analysis was performed in the wavenumber region of 1500-1000 cm⁻¹, demonstrating that FT-IR can be a fast and environmentally friendly alternative to HPLC for quality control. ugm.ac.id
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural elucidation of molecules and for providing detailed insight into intermolecular interactions at the atomic level.
Proton NMR (¹H-NMR) was used alongside FT-IR to characterize the HA/HPβCD inclusion complex. medcraveonline.com The formation of the complex was confirmed by observing changes in the chemical shifts of the protons of both hydrocortisone acetate and HPβCD, which is indicative of the drug molecule's inclusion within the cyclodextrin's hydrophobic cavity. medcraveonline.com
Solid-state ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR has been used to study the polymorphic forms of corticosteroid esters like cortisone (B1669442) acetate. ptfarm.pl Different crystalline forms can be distinguished by variations in the chemical shifts, particularly for carbons in the side chain and ring A of the steroid structure. ptfarm.pl Such analyses are crucial as polymorphism can affect the physicochemical properties of the drug. While ¹H NMR spectra of steroids can be complex due to overlapping signals, advanced techniques help in resolving these patterns to determine structure and conformation. nih.gov Studies have also used NMR to investigate the aggregation of steroids in solution, suggesting that intermolecular hydrogen bonds observed in crystals may persist in solution. researchgate.net
UV-Vis Spectroscopy for Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and reliable analytical technique employed for the quantitative determination of Hydrocortisone Acetate. This method is based on the principle that the molecule absorbs light in the UV-Vis spectrum, and the amount of light absorbed is directly proportional to its concentration in a solution. The quantification is typically performed by measuring the absorbance at the wavelength of maximum absorption (λmax).
For Hydrocortisone Acetate, the λmax is consistently reported around 242 nm. ijbpas.com In studies involving the simultaneous analysis of Hydrocortisone Acetate with other active compounds, specific wavelengths are chosen to minimize interference. For instance, in a combined formulation, wavelengths of 241.5 nm for Hydrocortisone Acetate and 271.0 nm for Sulphacetamide sodium have been utilized. ijpsr.com Another method for simultaneous analysis with miconazole (B906) nitrate (B79036) used 249 nm for Hydrocortisone Acetate. ajol.infobioline.org.brtjpr.org The choice of solvent is critical, with mixtures like ethanol (B145695) and water being common. ajol.infobioline.org.br
The method's validity relies on establishing a linear relationship between absorbance and concentration, which is confirmed through calibration curves. These studies demonstrate that Hydrocortisone Acetate follows Beer's law within specific concentration ranges, ensuring accurate quantification. ijpsr.com
Table 1: Linearity Parameters for UV-Vis Spectroscopic Quantification of Hydrocortisone Acetate This table is interactive. You can sort and filter the data.
| Concentration Range (µg/mL) | Correlation Coefficient (r²) | Wavelength (nm) | Solvent System | Reference |
|---|---|---|---|---|
| 1 - 40 | 0.9984 | 249 | Ethanol:Water (50:50) | ajol.info, bioline.org.br |
| 5 - 50 | - | 241.5 | - | ijpsr.com |
| 5 - 15 | - | 242 | - | ijbpas.com |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is an essential technique for analyzing the solid-state properties of Hydrocortisone Acetate. It provides detailed information about the compound's crystalline structure, including lattice parameters and spatial arrangement of atoms. This analysis is crucial for identifying different polymorphic forms, which can have different physical properties. cambridge.org There is evidence for the existence of multiple crystalline forms of Hydrocortisone Acetate, with four unstable forms known to convert to the stable Form I in the presence of water. cambridge.org
Synchrotron X-ray powder diffraction data has been used to solve and refine the crystal structure of Hydrocortisone Acetate. cambridge.orgresearchgate.netproquest.comosti.gov The analysis confirmed that it crystallizes in a primitive monoclinic unit cell with the space group P21. cambridge.orgresearchgate.netproquest.com The diffraction pattern of crystalline Hydrocortisone exhibits distinct peaks at specific diffraction angles (2θ), with characteristic peaks observed at 14.50°, 16.20°, and 17.50°. nih.gov Another study identified characteristic peaks for a specific solvate form at 2θ angles of 5.6°, 14.1°, 16.0°, 17.2°, and 18.5°. google.com XRD is also used to monitor the physical stability of the compound, ensuring no crystallographic changes occur during storage. mdpi.com
Table 2: Crystallographic Data for Hydrocortisone Acetate This table is interactive. You can sort and filter the data.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | cambridge.org |
| Space Group | P2₁ | cambridge.org, researchgate.net, proquest.com |
| a (Å) | 8.85173 (3) | cambridge.org, researchgate.net, proquest.com, osti.gov |
| b (Å) | 13.53859 (3) | cambridge.org, researchgate.net, proquest.com, osti.gov |
| c (Å) | 8.86980 (4) | cambridge.org, researchgate.net, proquest.com, osti.gov |
| β (°) | 101.5438 (3) | cambridge.org, researchgate.net, proquest.com, osti.gov |
| Volume (ų) | 1041.455 (6) | cambridge.org, researchgate.net, proquest.com, osti.gov |
| Z (molecules/unit cell) | 2 | cambridge.org, researchgate.net, proquest.com, osti.gov |
Scanning Electron Microscopy (SEM) for Morphology and Porous Structures
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to observe the surface topography and morphology of Hydrocortisone Acetate at a microscopic scale. improvedpharma.com In pharmaceutical sciences, SEM analysis provides critical information on particle characteristics such as size range, shape (morphology), and the degree of agglomeration. improvedpharma.comnanoscience.com The technique works by scanning a sample with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface's topography and composition. improvedpharma.com The resulting images have a characteristic three-dimensional appearance due to the large depth of field. improvedpharma.com
Studies have utilized SEM to characterize Hydrocortisone Acetate in various formulations. For example, SEM has been used to confirm the spherical shape of microcapsules containing the drug, prepared using a solvent evaporation technique. orientjchem.org It has also been employed to examine the porous structure of composite hydrogels designed for the sustained release of Hydrocortisone Acetate. researchgate.net Furthermore, SEM images have revealed how different preparation methods, such as varying solvent ratios during formulation, can influence the particle size and morphology of hydrocortisone-loaded microparticles. researchgate.net
Method Validation Studies (Specificity, Linearity, Accuracy, Precision, Robustness)
Validation of analytical methods is a critical requirement to ensure that they are suitable for their intended purpose. For Hydrocortisone Acetate, various analytical methods, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and UV-Vis Spectroscopy, have been rigorously validated according to guidelines from the International Conference on Harmonization (ICH). medcraveonline.commdpi.comscispace.com The validation process assesses several key parameters.
Specificity : This ensures that the method can accurately measure Hydrocortisone Acetate without interference from other substances like excipients, impurities, or degradation products. medcraveonline.com Studies have consistently demonstrated the specificity of developed methods, with no interfering peaks observed at the retention time of Hydrocortisone Acetate. medcraveonline.cominnovareacademics.in
Linearity : This parameter confirms a direct, proportional relationship between the analytical signal and the concentration of Hydrocortisone Acetate over a defined range. researchgate.net For example, an HPLC method demonstrated linearity in a concentration range of 65 µg/mL to 187 µg/mL with a high correlation coefficient (R² = 0.9997). researchgate.net A TLC-densitometry method was found to be linear in the concentration range of 3.75 to 12.50 μg per spot. nih.govnih.gov
Accuracy : Accuracy reflects the closeness of the measured value to the true value. It is typically evaluated through recovery studies, where a known amount of pure drug is added to a sample and then measured. nih.gov For Hydrocortisone Acetate, accuracy studies have shown excellent results, with percentage recoveries often falling within the 98-102% range, indicating a high degree of accuracy. bioline.org.brmdpi.com
Precision : Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). medcraveonline.com Methods for Hydrocortisone Acetate have shown high precision, with RSD values typically below 2%, demonstrating the reproducibility of the results. nih.govnih.gov An RP-HPLC method reported an RSD of 0.76%. medcraveonline.com
Robustness : This parameter assesses the method's ability to remain unaffected by small, deliberate changes in analytical parameters, such as mobile phase composition, pH, flow rate, or temperature. mdpi.com Validated methods for Hydrocortisone Acetate have proven to be robust, indicating their reliability for routine use in quality control laboratories. medcraveonline.commdpi.com
Table 3: Summary of Method Validation Parameters for Hydrocortisone Acetate Quantification This table is interactive. You can sort and filter the data.
| Parameter | Method | Finding | Reference |
|---|---|---|---|
| Specificity | RP-HPLC | No interference from excipients | medcraveonline.com |
| HPLC | No interfering peaks found | innovareacademics.in | |
| Linearity | HPLC | Range: 65-187 µg/mL; R² = 0.9997 | researchgate.net |
| TLC | Range: 3.75-12.50 µg/spot | nih.gov, nih.gov | |
| UV-Vis | Range: 1-40 µg/mL; r² = 0.9984 | ajol.info, bioline.org.br | |
| Accuracy | HPLC | Recovery: 99.0-101.0% | mdpi.com |
| UV-Vis | Recovery: 99-102% | bioline.org.br | |
| HPLC | Recovery: 97.5-102.4% | researchgate.net | |
| Precision | RP-HPLC | RSD: 0.76% | medcraveonline.com |
| TLC | CV < 2% | nih.gov, nih.gov | |
| Robustness | HPLC | Unaffected by minor changes in flow rate, temperature, wavelength | mdpi.com |
| RP-HPLC | Method found to be robust | medcraveonline.com |
Computational and Molecular Modeling Studies
Molecular Dynamics Simulations for Receptor Interactions
Molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time, providing a deeper understanding of how ligands like hydrocortisone (B1673445) acetate (B1210297) interact with their biological targets.
Investigation of Binding Modes with Glucocorticoid Receptors
Hydrocortisone acetate exerts its therapeutic effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor subfamily. drugbank.comnih.gov This binding event initiates a cascade of downstream effects, including the inhibition of inflammatory mediators. drugbank.comnih.gov MD simulations have been employed to explore the binding of various glucocorticoids, including hydrocortisone derivatives, to the GR. plos.orgfrontiersin.org These simulations reveal that upon binding, the receptor-ligand complex translocates into the cell nucleus, where it interacts with glucocorticoid response elements (GREs) in the promoter regions of target genes. drugbank.com The binding of the ligand to the GR's ligand-binding pocket (LBP) is an allosterically coupled event that influences the conformation of the activation function 2 (AF-2) surface, which is crucial for interacting with coregulators. biorxiv.org
Studies have shown that different glucocorticoid analogs can induce distinct conformational changes in the GR, which may explain their varying efficacies. frontiersin.org For instance, while hydrocortisone itself has been shown in some models to have no effect on tissue regeneration, other glucocorticoids with different substitutions demonstrate inhibitory properties. nih.gov This highlights the importance of the specific molecular interactions between the ligand and the receptor in determining the biological outcome. The unliganded GR exists in a multiprotein cytoplasmic complex, and ligand binding causes the dissociation of heat shock proteins (Hsp), allowing the complex to move to the nucleus. ahajournals.org
Ligand-Protein Docking Analysis
Ligand-protein docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. youtube.com This method is crucial for understanding the binding affinity and specificity of drug candidates. In the context of hydrocortisone acetate, docking studies help to elucidate its interaction with the glucocorticoid receptor. arabjchem.org
The process involves placing the ligand in the binding site of the protein and calculating the binding energy for different conformations. nih.gov The results can identify key amino acid residues involved in the interaction. For example, docking studies combined with molecular dynamics have been used to screen for novel inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in glucocorticoid metabolism. nih.gov Such studies have identified that hydrocortisone derivatives can form stable complexes with their target proteins, and the stability is often assessed by parameters like the root mean square deviation (RMSD) during simulations. arabjchem.orgnih.gov The analysis of these interactions helps in understanding the structure-activity relationship and can guide the design of new glucocorticoids with improved properties. nih.gov
Crystallographic Data Analysis and Crystal Structure Prediction
Understanding the solid-state properties of a drug is critical for its formulation, stability, and bioavailability. Crystallographic studies provide precise information about the three-dimensional arrangement of atoms in a crystal.
Hydrogen Bonding Networks and Crystal Packing Studies
Table 1: Crystallographic Data for Hydrocortisone Acetate
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₃H₃₂O₆ | researchgate.netproquest.com |
| Space Group | P2₁ (#4) | researchgate.netproquest.comcambridge.org |
| a (Å) | 8.85173(3) | researchgate.netproquest.comcambridge.org |
| b (Å) | 13.53859(3) | researchgate.netproquest.comcambridge.org |
| c (Å) | 8.86980(4) | researchgate.netproquest.comcambridge.org |
| β (°) | 101.5438(3) | researchgate.netproquest.comcambridge.org |
| Volume (ų) | 1041.455(6) | researchgate.netproquest.comcambridge.org |
This table is interactive. Click on the headers to sort the data.
Density Functional Techniques for Structure Optimization
Density functional theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com In the context of hydrocortisone acetate, DFT has been used to optimize the crystal structure obtained from experimental diffraction data. researchgate.netproquest.com The excellent agreement between the refined experimental structure and the DFT-optimized structure provides strong evidence for the correctness of the determined crystal structure. cambridge.org The root-mean-square deviation between the non-hydrogen atoms of the refined and optimized structures was found to be very low, at only 0.066 Å. cambridge.org DFT calculations are also instrumental in analyzing the hydrogen bonds in greater detail than is possible from the experimental data alone, providing insights into the strength and nature of these critical interactions. cambridge.org
Computational Approaches to Formulation Design
Computational modeling plays an increasingly important role in the rational design of pharmaceutical formulations. These approaches can predict drug solubility, permeability, and stability, thereby accelerating the development of effective drug delivery systems. nih.govnih.gov
For hydrocortisone acetate, computational methods can assist in the design of topical semi-solid dosage forms by predicting how different excipients will affect the drug's release and penetration. nih.govmdpi.com For instance, understanding the interactions between hydrocortisone acetate and various polymers through molecular modeling can help in selecting appropriate crystallization inhibitors for amorphous solid dispersions, which can enhance bioavailability. researchgate.net Chemo/bio-informatics tools and statistical methods can complement experimental work in designing formulations for targeted delivery, such as to the colon, by considering factors like pH-dependent solubility and enzymatic degradation. semanticscholar.org The stability of hydrocortisone acetate in different ointment bases is a significant concern, and computational models can help derive stability equations to predict the effects of aging on the product. cnu.edu.tw
Table 2: Mentioned Compounds
| Compound Name |
|---|
| Hydrocortisone Acetate |
| Hydrocortisone |
| Cortisone (B1669442) |
| Progesterone (B1679170) |
| Estrone |
| Cholic Acid |
| Alclometasone Dipropionate |
| Atomoxetine Hydrochloride |
| Pramoxine (B177174) Hydrochloride |
| Cortisol |
| Prednisolone (B192156) |
| Beclomethasone Dipropionate |
| Dexamethasone (B1670325) |
| Corticosterone (B1669441) |
| Carbenoxolone |
| Dexamethasone Phosphate (B84403) |
| Prednylidene |
Modeling Polymer-Drug Interactions in Amorphous Solid Dispersions
The stability of Hydrocortisone Acetate in an amorphous solid dispersion is critically dependent on the interactions between the drug molecule and the chosen polymeric carrier. scienceopen.com Molecular modeling serves as a powerful tool to predict and characterize these interactions, which are essential for preventing recrystallization. nih.gov The primary mechanism governing the interaction between Hydrocortisone Acetate and various polymers is the formation of hydrogen bonds. nih.govsci-hub.box
Studies have investigated the influence of several common pharmaceutical polymers on Hydrocortisone Acetate. nih.gov Research using infrared spectroscopy and differential scanning calorimetry suggests that Hydrocortisone Acetate interacts with polymers through hydrogen bonding, which is believed to be the mechanism behind the polymers' anti-nucleant properties. researchgate.net The Hydrocortisone Acetate molecule possesses functional groups capable of acting as both hydrogen bond donors and acceptors, facilitating these interactions with polymers like hydroxypropyl methylcellulose (B11928114) (HPMC), methylcellulose (MC), polyvinyl pyrrolidone (PVP), and polyethylene (B3416737) glycol (PEG400). sci-hub.boxcapes.gov.br
The association between Hydrocortisone Acetate and the polymer in solution means that for nucleation to proceed, the drug-polymer hydrogen bonds must first be broken. sci-hub.box This energetic barrier helps to retard the formation of crystal nuclei. sci-hub.box Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, are employed to model these specific intermolecular forces. mdpi.com These models can simulate the binding affinity between a drug and polymer monomers, helping to rationally select the most effective stabilizing polymers for an ASD formulation. mdpi.com
Table 1: Modeled Interactions Between Hydrocortisone Acetate and Excipients
This table summarizes the types of interactions observed or inferred between Hydrocortisone Acetate and various polymeric excipients in studies on amorphous solid dispersions.
| Polymer/Excipient | Primary Interaction Mechanism | Consequence of Interaction | Reference |
| Hydroxypropyl methylcellulose (HPMC) | Hydrogen Bonding | Inhibition of nucleation and crystal growth; crystal habit modification | capes.gov.br, nih.gov |
| Methylcellulose (MC) | Hydrogen Bonding | Inhibition of nucleation and crystal growth | nih.gov |
| Polyvinyl pyrrolidone (PVP) | Hydrogen Bonding | Retardation of nucleation | capes.gov.br, nih.gov |
| Polyethylene glycol (PEG400) | Hydrogen Bonding | Retardation of nucleation | capes.gov.br, nih.gov |
Prediction of Crystallization Inhibition by Polymeric Additives
A key goal of incorporating polymers into Hydrocortisone Acetate amorphous solid dispersions is to inhibit its crystallization from a supersaturated state. researchgate.net Computational models and experimental data together help elucidate the mechanisms by which polymers achieve this. The presence of polymers such as HPMC, MC, PVP, and PEG400 has been shown to effectively delay the spontaneous nucleation of Hydrocortisone Acetate. nih.govcapes.gov.br
The effectiveness of a polymer as a crystallization inhibitor is related to its concentration and the degree of drug supersaturation. nih.gov Studies show that for a given polymer concentration, the time until nucleation occurs decreases as the supersaturation level of Hydrocortisone Acetate increases. nih.gov Conversely, at a fixed level of supersaturation, increasing the polymer concentration leads to a longer delay in nucleation. nih.gov
Table 2: Effect of HPMC Concentration and Supersaturation on Nucleation Time of Hydrocortisone Acetate
This table presents research findings on the time required for the onset of crystallization (nucleation time) of Hydrocortisone Acetate under different conditions of supersaturation and polymer concentration.
| Degree of Supersaturation (S) | HPMC Concentration (% w/v) | Nucleation Time (min) |
| 5 | 0.005 | 200 |
| 5 | 0.010 | 350 |
| 10 | 0.005 | 45 |
| 10 | 0.010 | 100 |
| 15 | 0.005 | 10 |
| 15 | 0.010 | 20 |
| Data derived from studies by Raghavan et al. capes.gov.br, nih.gov |
The mechanisms for crystallization inhibition are multifaceted. One proposed mechanism is that polymers adsorb onto the surface of drug nuclei or crystals, forming a mechanical barrier that physically hinders the incorporation of more drug molecules into the crystal lattice. sci-hub.boxresearchgate.net Another contributing factor is the creation of a hydrodynamic boundary layer, in which the polymer molecules accumulate, further inhibiting crystal growth. capes.gov.br
Furthermore, specific polymer-drug interactions can lead to changes in the crystal's shape, known as habit modification. capes.gov.br In studies with Hydrocortisone Acetate, the use of HPMC resulted in a change from a well-defined prismatic crystal morphology to a wing-shaped one. nih.govcapes.gov.br This is attributed to the polymer adsorbing to different extents on the various faces of the crystal, an effect that is dependent on the hydrogen bonding functional groups exposed on each crystal face. nih.govcapes.gov.br The effect of PVP and PEG400 on the morphology of Hydrocortisone Acetate crystals was observed to be less pronounced than that of the cellulose-based polymers. capes.gov.br
Preclinical Research and Pharmacological Investigations in Vitro and Animal Models
Animal Model Investigations of Biological Activity
The anti-inflammatory properties of hydrocortisone (B1673445) acetate (B1210297) have been extensively evaluated in various rodent models. In studies using zymosan-induced paw edema in rats and mice, hydrocortisone acetate was shown to be effective, particularly in the late phases of the inflammatory response. nih.govcapes.gov.br This suggests its mechanism of action is more involved in modulating the later stages of inflammation, which are typically driven by cyclooxygenase derivatives, rather than the initial histamine- and serotonin-driven phases. nih.gov
In a rat model of thermal injury, the topical anti-inflammatory activity of hydrocortisone acetate was found to be less potent than other steroidal agents such as triamcinolone (B434) acetonide, dexamethasone (B1670325), and prednisolone (B192156). It was also noted to be less effective against heat-induced inflammation compared to inflammation induced by the irritant croton oil. asianjpr.com The croton oil-induced ear edema model in mice and rats is a standard method for evaluating topical anti-inflammatory agents. asianjpr.com
When directly compared with desonide (B1670306) in various mouse ear inflammation models (induced by croton oil, cantharidin, and contact hypersensitivity agents like oxazolone), hydrocortisone acetate was found to be less potent. merckvetmanual.com Furthermore, in a rat model of carrageenan-induced abscess, topical hydrocortisone acetate was inactive, whereas desonide showed a significant effect. merckvetmanual.com
Hydrocortisone acetate is widely used in preclinical research to establish animal models of immunosuppression, which are crucial for studying opportunistic infections. Subcutaneous or intraperitoneal administration of hydrocortisone acetate in mice leads to a state of immunosuppression characterized by a reduction in immune cell counts, particularly neutrophils (neutropenia). oup.comasm.org This compromised immune state renders the animals susceptible to infections that would not typically be pathogenic in healthy, immunocompetent hosts. oup.comasm.org
These models have been instrumental in studying the virulence of fungal pathogens like Aspergillus fumigatus, Candida glabrata, and various species of Mucorales. asm.orgmdpi.comfrontiersin.org For instance, BALB/c and 129/Sv mice immunosuppressed with hydrocortisone acetate become susceptible to intranasal infection with A. fumigatus conidia, allowing for the evaluation of fungal virulence factors and potential therapies. asm.org Similarly, cortisone (B1669442) acetate treatment is used to establish disseminated candidiasis in mice, mimicking the clinical situation in immunocompromised human patients. oup.comfrontiersin.org
A single dose of hydrocortisone acetate in mice causes severe and prolonged cell depletion in the thymus, spleen, and lymph nodes, with B lymphocytes being more severely affected than T lymphocytes. nih.gov The slow recovery of cell populations suggests that the primary effect is cellular destruction rather than redistribution. nih.gov
Understanding the relationship between the concentration of hydrocortisone acetate in the body (pharmacokinetics, PK) and its biological effects (pharmacodynamics, PD) is essential for interpreting preclinical findings. In rats, orally administered hydrocortisone is well absorbed (93%), with a relatively short half-life of 1.3 hours and a clearance of 2.38 L/h/kg following intravenous administration. geneesmiddeleninformatiebank.nl The volume of distribution at steady state in rats is 1.24 L/kg. geneesmiddeleninformatiebank.nl
Preclinical studies have established correlations between hydrocortisone administration and specific pharmacodynamic outcomes. For example, in a Parkinson's disease mouse model, intraperitoneal administration of hydrocortisone for seven days led to a measurable increase in parkin protein levels in the brain. nih.gov This PK/PD relationship was linked to a neuroprotective effect, as the treated mice showed prevention of dopamine (B1211576) cell loss following a neurotoxin challenge. nih.gov
Another study in rats investigated the pharmacodynamic effects of hydrocortisone acetate on bone and calcium metabolism. nih.gov Administration of 5 mg every other day for two weeks resulted in growth retardation, but it did not decrease total body calcium. nih.gov Instead, it led to an increase in skeletal density, suggesting a pharmacodynamic effect of inhibiting bone resorption. nih.gov Furthermore, pharmacokinetic interaction studies in rats have shown that oral hydrocortisone can significantly increase the bioavailability of other drugs, such as loratadine, likely by inhibiting metabolic enzymes (CYP3A4) and efflux transporters (P-gp) in the intestine and liver. biomolther.org This demonstrates a PK/PD correlation where hydrocortisone's presence alters the pharmacokinetic profile and thus the potential effect of a co-administered drug. biomolther.org
Table 3: Preclinical Pharmacokinetic Parameters of Hydrocortisone in Rats
| Parameter | Value | Species/Model | Reference |
|---|---|---|---|
| Oral Absorption | 93% | Male Sprague-Dawley Rats | geneesmiddeleninformatiebank.nl |
| Half-life (t½) | 1.3 hours (IV) | Rats | geneesmiddeleninformatiebank.nl |
| Clearance (CL) | 2.38 L/h/kg (IV) | Rats | geneesmiddeleninformatiebank.nl |
| Volume of Distribution (Vd) | 1.24 L/kg (IV) | Rats | geneesmiddeleninformatiebank.nl |
HPA Axis Regulation Studies in Animal Models
Preclinical research utilizing in vitro and animal models has been instrumental in elucidating the pharmacological effects of hydrocortisone acetate on the Hypothalamic-Pituitary-Adrenal (HPA) axis. The HPA axis is a crucial neuroendocrine system that governs responses to stress and regulates numerous physiological processes, including metabolism and immune function. nih.govnih.gov It operates through a negative feedback loop: the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH). nih.govgeneesmiddeleninformatiebank.nl ACTH, in turn, stimulates the adrenal cortex to produce and release glucocorticoids, such as cortisol (in humans) or corticosterone (B1669441) (in rodents). nih.gov These glucocorticoids then act on the hypothalamus and pituitary to inhibit CRH and ACTH production, thus completing the feedback loop. geneesmiddeleninformatiebank.nlnih.gov Exogenous glucocorticoids like hydrocortisone acetate can also engage this negative feedback mechanism, leading to suppression of the HPA axis. nih.govmdpi.com
Animal models, particularly in rodents, have been pivotal in investigating the nuanced effects of hydrocortisone acetate on this complex system. These studies allow for controlled examination of the compound's impact on various components of the HPA axis under different conditions.
Detailed Research Findings
Studies in animal models have demonstrated that the administration of hydrocortisone acetate can lead to a measurable suppression of the HPA axis. hres.ca This is characterized by decreased synthesis and secretion of CRH and a blockage of the trophic and ACTH-releasing actions of CRH on the anterior pituitary. nih.gov Consequently, this leads to suppressed synthesis of pro-opiomelanocortin (POMC), the precursor to ACTH, and can result in atrophy of the corticotrophin cells in the anterior pituitary over time. nih.gov Without sufficient ACTH stimulation, the adrenal cortex's ability to produce endogenous cortisol is diminished. nih.gov
One significant area of investigation has been the effect of neonatal exposure to hydrocortisone acetate on the development and subsequent responsiveness of the HPA axis. Research in young rats has shown that neonatal treatment with hydrocortisone acetate can induce lasting changes in HPA function. nih.gov For instance, at 25 days of age, rats treated neonatally with hydrocortisone acetate exhibited dose-dependent reductions in plasma ACTH levels following ether-induced stress. nih.govkarger.com This suggests that early-life exposure to the compound can alter the central nervous system and pituitary responsiveness to stressors later in life. nih.gov
Furthermore, these studies have revealed that the adrenocortical response to stress is also impaired in animals treated with hydrocortisone acetate during the neonatal period. nih.gov At 45-48 days of age, these animals showed a diminished plasma corticosterone response to various stressors. nih.gov Interestingly, sex-specific differences in these effects have been observed. While females displayed lower corticosterone levels in response to both mild and intense stressors, males showed suppressed corticosterone levels only after a mild stressor (novelty) but not an intense one (ether). nih.gov
The suppressive effects of hydrocortisone acetate are mediated through glucocorticoid receptors (GR) and mineralocorticoid receptors (MR) in the brain, particularly in the hippocampus, and the pituitary gland. mdpi.comtandfonline.com Animal studies involving the deletion of these receptors in specific brain regions have helped to clarify their roles in HPA axis regulation. mdpi.com While hydrocortisone and cortisone acetate are generally considered among the least potent and suppressive glucocorticoid agents compared to more powerful synthetic derivatives, their ability to modulate the HPA axis is a key aspect of their pharmacological profile. nih.govmdpi.com
The following tables present data from a study investigating the effects of neonatal hydrocortisone acetate administration on HPA axis response to stress in young rats.
Table 1: Effect of Neonatal Hydrocortisone Acetate on Plasma ACTH Levels Following Ether Stress in 25-Day-Old Rats
| Neonatal Treatment Group | Mean Plasma ACTH (pg/ml) ± SEM |
| Vehicle Control | 150 ± 20 |
| 0.1 mg Hydrocortisone Acetate | 125 ± 15 |
| 0.5 mg Hydrocortisone Acetate | 90 ± 10 |
| 1.0 mg Hydrocortisone Acetate | 75 ± 8 ** |
| p < 0.02 compared to control; *p < 0.01 compared to control. Data adapted from de Kloet et al. (1979). karger.com |
Table 2: Effect of Neonatal Hydrocortisone Acetate on Plasma Corticosterone Levels 60 Minutes After Ether Stress in 20-Day-Old Rats
| Neonatal Treatment Group | Mean Plasma Corticosterone (µ g/100ml ) ± SEM |
| Vehicle Control | 25 ± 3 |
| 0.5 mg Hydrocortisone Acetate | 18 ± 2 * |
| Lower values observed compared to control group. Data adapted from de Kloet et al. (1979). nih.govkarger.com |
These findings from animal models underscore the significant regulatory influence of hydrocortisone acetate on the HPA axis. The data indicate that both the timing of exposure and the dose administered are critical factors in determining the extent and nature of HPA axis modulation. The observed long-term changes in HPA responsiveness following neonatal exposure highlight the compound's ability to program this neuroendocrine axis.
Pharmacological Interactions and Modulation of Drug Metabolism Research
Molecular Mechanisms of Drug-Drug Interactions Affecting Hydrocortisone (B1673445) Acetate (B1210297)
The metabolism of hydrocortisone acetate is a critical determinant of its activity and is susceptible to modulation by other drugs through various molecular mechanisms, primarily involving the cytochrome P450 enzyme system.
Hydrocortisone is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. geneesmiddeleninformatiebank.nlnih.gov Consequently, drugs that induce or inhibit this enzyme can significantly affect the clearance and plasma levels of hydrocortisone. geneesmiddeleninformatiebank.nl
Enzyme Induction: Co-administration of potent CYP3A4 inducers accelerates the metabolism of hydrocortisone, leading to its faster clearance from the body. geneesmiddeleninformatiebank.nl This increased metabolic rate can reduce the systemic concentration and potentially diminish the therapeutic effect of hydrocortisone acetate. patsnap.com Research has identified several agents that act as inducers. For instance, drugs such as phenobarbital (B1680315), phenytoin, and rifampin are known to enhance the metabolism of corticosteroids. patsnap.comsci-hub.se Studies in rat liver microsomes have also shown that phenobarbital significantly induces the activity of carboxylesterases, which are involved in the hydrolysis of hydrocortisone acetate. capes.gov.br
Enzyme Inhibition: Conversely, drugs that inhibit CYP3A4 activity can slow down the metabolism of hydrocortisone. patsnap.com This inhibition leads to decreased clearance and elevated plasma concentrations, which may increase the risk of systemic side effects. patsnap.com Known inhibitors include certain azole antifungal agents like ketoconazole (B1673606) and macrolide antibiotics. geneesmiddeleninformatiebank.nlpatsnap.com A wide range of other medications can also decrease the metabolism of hydrocortisone acetate, including amiodarone, aprepitant, and atazanavir. drugbank.com
The following table summarizes the effects of various co-administered agents on hydrocortisone acetate metabolism.
| Interacting Agent | Class | Effect on CYP3A4 | Impact on Hydrocortisone Metabolism | Reference |
| Phenobarbital | Barbiturate, Anticonvulsant | Inducer | Increased | patsnap.com, sci-hub.se |
| Phenytoin | Anticonvulsant | Inducer | Increased | patsnap.com |
| Rifampin | Antibiotic | Inducer | Increased | patsnap.com, sci-hub.se |
| Carbamazepine | Anticonvulsant | Inducer | Increased | geneesmiddeleninformatiebank.nl |
| Ketoconazole | Azole Antifungal | Inhibitor | Decreased | patsnap.com |
| Macrolide Antibiotics | Antibiotic | Inhibitor | Decreased | geneesmiddeleninformatiebank.nl |
| Amiodarone | Antiarrhythmic | Inhibitor | Decreased | drugbank.com |
| Aprepitant | Antiemetic | Inhibitor | Decreased | drugbank.com |
| Atazanavir | Antiretroviral | Inhibitor | Decreased | drugbank.com |
This table is for informational purposes and is not exhaustive.
The induction or inhibition of metabolic enzymes directly impacts the bioavailability and systemic exposure of hydrocortisone acetate. Enhanced clearance due to enzyme induction by agents like rifampicin (B610482) results in reduced systemic levels of hydrocortisone. geneesmiddeleninformatiebank.nl This can decrease the drug's efficacy, potentially requiring dose adjustments to maintain the desired therapeutic outcome. patsnap.com
Conversely, inhibition of CYP3A4 by co-administered drugs slows down the metabolic inactivation of hydrocortisone, which can elevate its plasma levels. patsnap.com While this may enhance the therapeutic effect, it also increases the potential for dose-dependent adverse effects. patsnap.com
Enzyme Induction and Inhibition by Co-administered Agents
Receptor-Level Interaction Studies
Hydrocortisone acetate exerts its effects by binding to specific intracellular receptors. patsnap.com Interactions at this level, particularly competition for receptor binding sites, can modulate its pharmacological activity. The primary target for hydrocortisone is the glucocorticoid receptor (GR). patsnap.comdrugbank.com Upon binding, the receptor-ligand complex translocates to the nucleus to regulate the transcription of target genes. nih.govpatsnap.com At high doses, hydrocortisone can also bind to the mineralocorticoid receptor. drugbank.com
Competitive binding assays are crucial for understanding the receptor-level interactions of steroids. These studies evaluate the ability of different compounds to compete with hydrocortisone for binding to its receptors or associated proteins.
A notable example of such an interaction involves corticosteroid-binding globulin (CBG), also known as transcortin, a protein that transports corticosteroids in the blood. nih.gov Research has shown that the topical activity of hydrocortisone can be enhanced by the co-administration of ∆1-cortienic acid, an inactive metabolite of prednisolone (B192156). nih.govresearchgate.net In competitive binding assays, ∆1-cortienic acid was found to preferentially bind to transcortin. nih.gov This competitive binding displaces hydrocortisone from transcortin, thereby increasing the concentration of free, biologically active hydrocortisone available to bind to glucocorticoid receptors in the skin and elicit a therapeutic effect. nih.govresearchgate.net This demonstrates that competition for binding to transport proteins can be a significant mechanism for modulating the local activity of hydrocortisone acetate.
Other studies have used competitive binding assays to determine the relative affinities of various cortisol metabolites for CBG. These assays confirmed that cortisol (hydrocortisone) has a significantly higher affinity for CBG compared to its metabolites like 5α-dihydrocortisol (5α-DHF) and 5β-dihydrocortisol (5β-DHF). researchgate.net
Stability Studies and Degradation Pathways Research
Forced Degradation Studies for Impurity Profiling
Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to elucidate potential degradation pathways and identify the likely degradation products. This information is fundamental for developing stability-indicating analytical methods.
Hydrocortisone (B1673445) acetate (B1210297) has been subjected to a variety of stress conditions as per the International Conference on Harmonization (ICH) guidelines, including hydrolysis, oxidation, and photolysis, to establish its impurity profile. nih.gov Studies on semisolid dosage forms, such as gels, have involved degradation through oxidation, hydrolysis (acidic and alkaline), photolysis, and temperature. nih.govoup.com
In one such study, a stability-indicating RP-HPLC method was developed to assess a gel formulation containing hydrocortisone acetate. The stress conditions applied were:
Acid Hydrolysis: Using 1 M HCl. researchgate.net
Alkaline Hydrolysis: Using 0.1 M NaOH. researchgate.net
Oxidative Degradation: Using 3% H₂O₂. researchgate.net
Thermal Degradation: Exposing the substance to heat.
Photolytic Degradation: Exposing the substance to light.
The results from these studies indicate that hydrocortisone acetate is susceptible to degradation under these varied stress conditions, leading to the formation of several impurities. researchgate.net Specifically, oxidative degradation is a known pathway for hydrocortisone and related compounds. asianjpr.com The impurity profile generated from this forced degradation is essential for ensuring the quality and safety of the final pharmaceutical product by allowing for the monitoring of potential degradants during stability studies. nih.gov
A summary of typical forced degradation conditions applied to hydrocortisone acetate formulations is presented below.
| Stress Condition | Agent/Method | Purpose | Common Observation |
| Acid Hydrolysis | Hydrochloric Acid (e.g., 1 M HCl) | To investigate degradation in acidic environments. | Formation of hydrolysis products. researchgate.net |
| Alkaline Hydrolysis | Sodium Hydroxide (e.g., 0.1 M NaOH) | To investigate degradation in basic environments. | Significant degradation observed. researchgate.net |
| Oxidation | Hydrogen Peroxide (e.g., 3% H₂O₂) | To simulate oxidative stress. | Formation of oxidative degradation products. researchgate.netasianjpr.com |
| Thermal Stress | Elevated Temperature | To assess heat sensitivity. | Degradation observed. |
| Photolytic Stress | Exposure to UV or fluorescent light | To assess light sensitivity. | Degradation observed. researchgate.net |
This table is a composite representation of findings from multiple studies. researchgate.netasianjpr.comresearchgate.net
Formulation Stability Research under Various Conditions
The stability of hydrocortisone acetate is highly dependent on the formulation in which it is incorporated. Research has been conducted on various dosage forms, including creams, gels, oral powders, and suppositories, to understand their stability under different storage conditions.
Creams and Gels: Studies on 1% hydrocortisone acetate creams have been performed to evaluate stability under degradative conditions. researchgate.net A key finding is that the vehicle can significantly impact the stability of the active ingredient. researchgate.net For instance, hydrocortisone has been shown to be very unstable in water and water-washable ointment bases like polyethylene (B3416737) glycol ointment. researchgate.net The addition of alcohol and glycerin to aqueous preparations can have a stabilizing effect. researchgate.net In a study on a proprietary cream base (VersaPro™), compounded hydrocortisone cream retained over 95% of its initial potency after 60 days of storage at both room temperature and 4℃. researchgate.net Similarly, a stability-indicating method was developed for a rectal gel, which was used for stability studies to quantify the active substance and its degradation products over time. nih.govoup.com
Oral Powders: For pediatric use, hydrocortisone tablets are often compounded into a powder. A study assessed the stability of a 20 mg/g oral hydrocortisone powder formulated with lactose (B1674315) monohydrate. mdpi.com The powder was stored for 120 days at 25 ± 2 °C and 60 ± 5% relative humidity in different packaging (polycarbonate amber bottles and laminated paper). The hydrocortisone content was maintained between 90% and 110% of the initial concentration throughout the study in all packaging conditions. mdpi.com
Suppositories: The stability of hydrocortisone acetate suppository formulations has also been investigated. In one study, prototype formulations were placed in stability chambers at two conditions: 25°C/60% relative humidity (RH) and 40°C/75% RH for one month to evaluate physical and chemical stability. google.com Such studies are crucial for determining appropriate storage conditions and shelf-life for the product. google.com
The table below summarizes findings from various formulation stability studies.
| Formulation Type | Storage Conditions | Duration | Key Stability Findings |
| Oral Powder | 25°C / 60% RH | 120 days | Hydrocortisone content remained within 90-110% of initial values. mdpi.com |
| Proprietary Cream | Room Temperature & 4°C | 60 days | Retained >95% of initial hydrocortisone potency. researchgate.net |
| Suppository | 25°C/60% RH & 40°C/75% RH | 1 month | Assessed for physical and chemical stability. google.com |
| 1% Cream | Acidic, alkaline, oxidative conditions | Not specified | Degradation products were detected by HPLC. researchgate.net |
Identification and Characterization of Degradation Products
The characterization of degradation products is achieved using various analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
The primary degradation pathway for hydrocortisone acetate is the hydrolysis of the C21-acetate ester, which yields hydrocortisone. researchgate.netnih.gov Hydrocortisone itself can then undergo further degradation.
Commonly identified degradation products of hydrocortisone acetate and its parent compound, hydrocortisone, in various formulations and under stress conditions include:
Hydrocortisone (HC): The most common degradation product, resulting from the hydrolysis of the acetate ester. researchgate.netnih.gov It is often considered the major degradant in stability studies of hydrocortisone acetate creams. researchgate.net
Cortisone (B1669442) Acetate: Identified in topical creams after long-term stability tests. nih.gov
Cortisone (Impurity B): Detected in oral powder formulations after 120 days of storage. mdpi.com
Hydrocortisone-21-aldehyde (Impurity G): Also found in aged oral powder formulations. mdpi.com The decomposition of hydrocortisone to the 21-aldehyde has been noted in other lotion formulations as well. nih.gov
21-dehydrohydrocortisone: An oxidative degradation product of hydrocortisone. researchgate.net
17-carboxylic acid derivatives: Formed from the subsequent degradation of 21-dehydrohydrocortisone. researchgate.net
A stability study on a hydrocortisone acetate gel identified hydrocortisone as a known degradation product, along with several other unknown impurities that formed under stress conditions. oup.com Analytical methods, such as RP-HPLC, are developed to separate and quantify hydrocortisone acetate from its preservatives and key degradation products like hydrocortisone and cortisone acetate, ensuring the methods are "stability-indicating". nih.gov
The table below lists some of the identified degradation products.
| Degradation Product | Parent Compound | Analytical Method of Identification | Reference |
| Hydrocortisone | Hydrocortisone Acetate | HPLC | oup.comresearchgate.netnih.gov |
| Cortisone Acetate | Hydrocortisone Acetate | HPLC | nih.gov |
| Cortisone | Hydrocortisone Acetate | Liquid Chromatography-Diode Array Detection | mdpi.com |
| Hydrocortisone-21-aldehyde | Hydrocortisone / Hydrocortisone Acetate | Liquid Chromatography-Diode Array Detection | mdpi.comnih.gov |
| 21-dehydrohydrocortisone | Hydrocortisone | HPLC-UV, HPLC-MS, HPLC-HRMS | researchgate.net |
| 17-carboxylic acid derivative | Hydrocortisone | HPLC-UV, HPLC-MS, HPLC-HRMS | researchgate.net |
Future Research Directions and Emerging Technologies
Advanced Spectroscopic and Imaging Techniques for In Situ Analysis
The precise analysis of hydrocortisone (B1673445) acetate (B1210297) in various matrices is crucial for quality control and formulation development. Advanced spectroscopic and imaging techniques are offering new possibilities for in situ, non-destructive analysis.
Raman Spectroscopy and Hyperspectral Imaging are at the forefront of these advancements. Raman spectroscopy, a vibrational spectroscopy technique, provides a chemical fingerprint of a substance. mdpi.comjchps.com A study demonstrated a method combining thin-layer chromatography (TLC) with spot-concentrated Raman scattering (SCRS) for the rapid detection of hydrocortisone acetate and other glucocorticoids. nih.govresearchgate.net This method proved to be simple, rapid, specific, and sensitive. nih.gov However, the Raman scattering characteristics of hydrocortisone and hydrocortisone acetate can be similar, making differentiation challenging based on their spectra alone. researchgate.net
Hyperspectral Imaging (HSI) combines spectroscopy and imaging to create a "hypercube" of data, with two spatial dimensions and one spectral dimension. mdpi.com This technology has shown promise in various fields, including medical diagnostics and pharmaceutical analysis. mdpi.comnih.gov HSI can be used to characterize active pharmaceutical ingredients (APIs) in tablets and has the potential for rapid, in-line analysis during manufacturing. mdpi.com The combination of HSI with data analysis techniques like principal component analysis (PCA) allows for the differentiation of various drug samples. mdpi.comacs.org While not yet widely applied to hydrocortisone acetate specifically, the potential for HSI to provide detailed spatial and spectral information in situ makes it a promising area for future research.
A summary of relevant spectroscopic techniques is presented in the table below.
| Technique | Principle | Application for Hydrocortisone Acetate | Key Advantages |
| UV-Visible Spectroscopy | Measures the absorption of ultraviolet or visible light by a substance in solution. | Simultaneous quantitative analysis of hydrocortisone acetate in combination with other drugs in pharmaceutical creams. tjpr.orgbioline.org.br | Simple, reliable, and robust for characterizing drug mixtures. bioline.org.br |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing a specific chemical fingerprint. | Rapid detection in dietary supplements (when combined with TLC). nih.govresearchgate.net | High specificity and sensitivity; non-destructive. nih.gov |
| Hyperspectral Imaging (HSI) | Acquires images at many contiguous spectral bands, creating a detailed spectral signature for each pixel. | Potential for in-line quality control and analysis of spatial distribution in solid dosage forms. mdpi.com | Provides both spatial and spectral information; non-destructive. mdpi.comnih.gov |
Machine Learning and AI in Drug Discovery and Formulation Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.gov These technologies can analyze vast datasets to predict molecular properties, optimize formulations, and personalize treatments. nih.gov
In the context of glucocorticoids, ML models are being developed to predict patient responses and toxicities. leeds.ac.uk For instance, researchers have used ML to create a corticosteroid strategy for sepsis treatment that showed a reduction in absolute risk. nih.gov Another study focused on developing an ML model to predict the optimal dosage of prednisone (B1679067) for patients with systemic lupus erythematosus by integrating genetic and clinical factors. nih.gov
| AI/ML Application Area | Specific Use Case for Hydrocortisone Acetate | Potential Impact |
| Drug Discovery | Predicting the bioactivity and potential side effects of novel hydrocortisone acetate analogs. | Accelerates the identification of promising drug candidates with improved therapeutic profiles. mdpi.com |
| Formulation Optimization | Optimizing the composition of topical creams and nanoparticles for enhanced skin permeation. nih.govresearchgate.netacs.org | Improves the efficacy of topical treatments and reduces variability in patient response. africaresearchconnects.com |
| Personalized Medicine | Developing models to predict individual patient responses to glucocorticoid therapy based on clinical and genetic data. nih.gov | Enables more precise and personalized dosing strategies, maximizing therapeutic benefits while minimizing adverse effects. oup.com |
CRISPR-Cas9 and Gene Editing Approaches to Glucocorticoid Receptor Studies
The biological effects of hydrocortisone acetate are mediated through the glucocorticoid receptor (GR), a transcription factor that regulates a wide array of genes. nih.govfrontiersin.orgoncotarget.com The advent of CRISPR-Cas9 gene-editing technology has provided powerful tools to investigate the intricate functions of the GR. nih.gov
CRISPR-Cas9 allows for the precise deletion or modification of the gene encoding the GR (NR3C1), enabling researchers to study its role in specific cell types and tissues with unprecedented accuracy. biorxiv.orgashpublications.org For example, studies have used CRISPR-Cas9 to create conditional GR knockout models in rats to explore the receptor's function in specific brain regions and its impact on behavior. biorxiv.org This technology has revealed sex-specific roles of the GR in processes like fear memory and stress coping. biorxiv.org
Furthermore, CRISPR-Cas9 has been employed to engineer T cells that are resistant to the immunosuppressive effects of glucocorticoids. ashpublications.orgresearchgate.netsynthego.com By knocking out the NR3C1 gene, virus-specific T cells can maintain their function even in the presence of high doses of dexamethasone (B1670325), a potent synthetic glucocorticoid. ashpublications.orgsynthego.com This has significant implications for patients undergoing hematopoietic stem cell transplant who often receive glucocorticoids and are susceptible to viral infections. ashpublications.org In the context of cancer therapy, CRISPR/Cas9-mediated knockout of the GR in CAR-T cells has been shown to enhance their antitumor efficacy. endocrine-abstracts.org
Researchers have also used CRISPR-Cas9 to engineer genomic response elements, providing insights into how the GR regulates gene expression. life-science-alliance.org These studies help to understand the minimal sequence requirements for a functional glucocorticoid response element and how its location influences gene activation. life-science-alliance.org
| CRISPR-Cas9 Application | Research Focus | Key Findings |
| Conditional GR Knockout | Investigating the tissue- and cell-type-specific functions of the GR. biorxiv.org | Revealed sex-specific roles of the GR in the brain and its influence on behavior. biorxiv.org |
| Generation of Steroid-Resistant T-cells | Overcoming the immunosuppressive effects of glucocorticoids in adoptive T-cell therapies. ashpublications.orgresearchgate.netsynthego.com | NR3C1 knockout T-cells retain their function in the presence of high glucocorticoid concentrations. ashpublications.org |
| Engineering Glucocorticoid Response Elements | Understanding the mechanisms of GR-mediated gene regulation. life-science-alliance.org | Demonstrated that adding a single GR-binding site near a gene's start site can be sufficient to make it responsive to glucocorticoids. life-science-alliance.org |
Development of Novel Analogues with Targeted Pharmacological Profiles
A major goal in glucocorticoid research is the development of novel analogues that retain the anti-inflammatory and immunosuppressive properties of compounds like hydrocortisone acetate while minimizing their adverse effects. benthamscience.comnih.gov This has led to the development of selective glucocorticoid receptor modulators (SEGRMs) and selective glucocorticoid receptor agonists (SEGRAs). nih.govwikipedia.org
These compounds are designed to preferentially activate the transrepression pathway, which is thought to be responsible for the anti-inflammatory effects, over the transactivation pathway, which is associated with many of the undesirable side effects. nih.govwikipedia.orgdovepress.com While this concept has been found to be an oversimplification, the development of these selective compounds has been instrumental in dissecting the molecular actions of the GR. nih.gov
Research is ongoing to identify novel non-steroidal scaffolds that can act as SEGRMs. nih.gov The development of such compounds is challenging due to the complex nature of GR signaling, which can vary depending on the tissue type, ligand, and other cellular factors. researchgate.net Nevertheless, some promising compounds are in preclinical and clinical development. dovepress.com For instance, fluticasone (B1203827) furoate, an enhanced-affinity glucocorticoid, has shown a potent and selective pharmacological profile in in vivo models. physiology.org The development of novel hydrocortisone analogues, such as those with hydroxylation at the C19 position, is also an active area of research. acs.org Furthermore, in silico screening approaches are being used to identify existing drugs, like hydrocortisone cypionate, that may be repurposed as selective inhibitors of enzymes involved in glucocorticoid metabolism. nih.gov
| Class of Analogue | Desired Pharmacological Profile | Mechanism of Action | Status |
| Selective Glucocorticoid Receptor Agonists (SEGRAs) | Dissociation of anti-inflammatory effects from metabolic side effects. dovepress.com | Preferential activation of the transrepression pathway over the transactivation pathway. nih.govwikipedia.org | Several compounds in preclinical and clinical testing. wikipedia.org |
| Selective Glucocorticoid Receptor Modulators (SEGRMs) | Modulation of GR activity, often with non-steroidal scaffolds. nih.govresearchgate.net | Can act as partial agonists or antagonists, or modulate the activity of other GR ligands. nih.gov | Active area of research with many compounds synthesized and studied in vitro. wikipedia.org |
| Enhanced-Affinity Glucocorticoids | Increased potency and sustained local action. physiology.org | Higher affinity for the glucocorticoid receptor, leading to greater cellular retention. physiology.org | Examples like fluticasone furoate have demonstrated efficacy in preclinical models. physiology.org |
| Novel Steroidal Skeletons | Unique biological activities. | Alterations to the core steroid structure, such as hydroxylation at novel positions. acs.org | Synthetic strategies are being developed to create these new analogues. acs.org |
Q & A
Q. What validated analytical methods are recommended for quantifying Hydrocortisone Acetate in pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 254 nm is the gold standard for quantification. The USP35 monograph specifies a mobile phase of methanol-water (adjusted to pH 2.5 with orthophosphoric acid), a flow rate of 1 mL/min, and a C18 column (4.6 mm × 15 cm, 3 µm packing). System suitability requires a tailing factor ≤2.0 and RSD ≤2.0% for peak responses . For complex matrices like suppositories, simultaneous detection with lidocaine can be achieved using internal standards (e.g., phenobarbital) and response surface methodology for parameter optimization .
Q. How do USP guidelines ensure the quality and purity of Hydrocortisone Acetate in research?
USP35 standards mandate identity confirmation via chromatographic retention time matching with reference standards and quantification using peak area ratios (sample vs. standard). Acceptance criteria require 97.0–102.0% purity on a dried basis. Degradation products are monitored via stability-indicating methods, such as LC-UV or LC-MS, to detect impurities under stress conditions (e.g., heat, light, hydrolysis) .
Q. What safety protocols are critical when handling Hydrocortisone Acetate in laboratory settings?
Researchers must wear protective gloves, eye protection, and lab coats to prevent skin contact or inhalation. Work should occur in a fume hood with static discharge precautions. Contaminated materials must be disposed of as hazardous waste per local regulations. Emergency procedures include rinsing exposed skin/mucosa with water and seeking medical attention for adverse reactions .
Advanced Research Questions
Q. How can researchers optimize HPLC parameters for simultaneous quantification of Hydrocortisone Acetate with co-formulated drugs?
Use a factorial design approach to evaluate mobile phase composition (e.g., acetonitrile:water vs. methanol:water), pH (2.5–4.0), and column temperature (20–40°C). For example, a Beckman-Coulter C18 column (150 × 4.6 mm, 5 µm) with methanol-water (65:35, pH 2.5) resolves Hydrocortisone Acetate and lidocaine in suppositories. Validate selectivity using forced degradation studies (e.g., oxidation, hydrolysis) to confirm peak resolution from degradation products .
Q. What experimental strategies address contradictory pharmacokinetic data for Hydrocortisone Acetate across species?
Contradictions in bioavailability (e.g., lower efficacy in humans vs. equine models) require cross-species validation. Conduct parallel studies comparing plasma concentration-time profiles using LC-MS/MS. For instance, in horses, salivary cortisol levels correlate with systemic exposure, but human studies may require adjusted dosing regimens due to esterase activity differences. Statistical tools like ANOVA and pharmacokinetic modeling (e.g., non-compartmental analysis) can reconcile interspecies variability .
Q. How to design experiments assessing Hydrocortisone Acetate’s skin permeability and retention in topical formulations?
Use Franz diffusion cells with excised human or animal skin to measure flux and retention. Compare drug carriers (e.g., creams vs. microspheres) by analyzing receptor phase samples via HPLC. Ethyl cellulose microcapsules prepared via solvent evaporation enhance retention by 40% compared to free drug. Characterize microcapsules using FT-IR to confirm no drug-polymer interactions and UV-Vis for encapsulation efficiency (e.g., 96.4% recovery) .
Q. How to validate a UV-Vis derivative spectrophotometry method for Hydrocortisone Acetate in multicomponent creams?
Validate linearity (1–10 µg/mL, R² ≥0.995), precision (RSD ≤2% for intraday/interday), and accuracy (96–102% recovery). Second-derivative spectra at 234 nm eliminate matrix interference from excipients like nipagin. Limit of detection (LOD) and quantification (LOQ) should be ≤1.85 ppm and ≤5.60 ppm, respectively, using signal-to-noise ratios .
Q. What in vitro models evaluate controlled-release formulations of Hydrocortisone Acetate?
Develop ethyl cellulose microspheres via solvent evaporation. Optimize drug:polymer ratios (1:1 to 1:5) and assess release kinetics in simulated physiological fluids (pH 7.4) using USP Apparatus II (paddle method). Analyze release profiles with mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to identify diffusion- or erosion-controlled mechanisms. FT-IR and SEM confirm structural integrity post-release .
Q. Methodological Notes
- Data Contradiction Analysis : Use meta-analysis frameworks to compare studies, accounting for variables like species, formulation, and assay sensitivity .
- Degradation Studies : Employ LC-MS to identify degradation pathways (e.g., oxidation at C11 or hydrolysis of the acetate ester) under accelerated conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
